6-Methoxyquinolin-4-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLXJLNIDCHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929917 | |
| Record name | 6-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-72-2, 23432-39-5 | |
| Record name | 13788-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23432-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 6-Methoxyquinolin-4-ol: A Technical Guide to Core Synthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyquinolin-4-ol, a key heterocyclic scaffold, is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. Its quinoline core, substituted with a methoxy group at the 6-position and a hydroxyl group at the 4-position, imparts unique physicochemical properties that are leveraged in the development of antimalarial, antibacterial, and anticancer agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the Conrad-Limpach and Gould-Jacobs reactions. The narrative delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols, data-driven comparisons, and visual representations of reaction mechanisms are presented to equip researchers with the practical knowledge required for the efficient and reliable synthesis of this important molecule.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of a wide array of natural products and synthetic drugs. The introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position, yielding this compound (also known as 6-methoxy-4-hydroxyquinoline), significantly influences the molecule's biological activity and metabolic profile. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form, a feature that is crucial for its interaction with biological targets.
The strategic importance of this compound lies in its role as a versatile building block for more complex molecules. Its synthesis is a critical first step in the development of novel therapeutics, making the mastery of its preparation essential for chemists in the pharmaceutical industry. This guide will focus on the two most prominent and historically significant methods for its synthesis: the Conrad-Limpach and Gould-Jacobs reactions.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the quinoline core generally involves the cyclization of an aniline derivative with a three-carbon component. The choice of this three-carbon synthon distinguishes the major synthetic routes.
The Conrad-Limpach Synthesis: A Thermal Cyclization Approach
The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the key starting materials are p-anisidine and ethyl acetoacetate.
The reaction proceeds in two distinct stages:
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Formation of the Enamine Intermediate: p-Anisidine reacts with the keto group of ethyl acetoacetate to form a Schiff base, which rapidly tautomerizes to the more stable enamine, ethyl 3-(4-methoxyphenylamino)crotonate. This initial condensation is typically carried out at a moderate temperature.
-
Thermal Cyclization (Annulation): The enamine intermediate is then subjected to high temperatures (around 250 °C) to induce an intramolecular cyclization. This step is the rate-determining step and requires a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to achieve the necessary thermal energy for the ring-closing reaction. The cyclization is an electrocyclic reaction that results in the formation of the quinoline ring, followed by the elimination of ethanol.
Diagram 1: Conrad-Limpach Synthesis of this compound
Caption: The two-stage process of the Conrad-Limpach synthesis.
The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction, reported in 1939, offers a more versatile route to 4-hydroxyquinoline derivatives and is particularly effective for anilines with electron-donating groups. This pathway utilizes an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), as the three-carbon component.
The synthesis of this compound via the Gould-Jacobs reaction involves four key steps:
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Condensation: p-Anisidine reacts with diethyl ethoxymethylenemalonate in a Michael-type addition followed by the elimination of ethanol to form diethyl 2-((4-methoxyphenyl)amino)methylenemalonate.
-
Thermal Cyclization: Similar to the Conrad-Limpach reaction, this intermediate undergoes a high-temperature intramolecular 6-electron cyclization to form the quinoline ring system, yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, typically using a strong base like sodium hydroxide.
-
Decarboxylation: The final step involves the removal of the carboxyl group by heating the carboxylic acid above its melting point, which yields the desired this compound.
Diagram 2: Gould-Jacobs Synthesis of this compound
Caption: The multi-step pathway of the Gould-Jacobs reaction.
Experimental Protocols and Methodologies
The following protocols are provided as a guide for the laboratory synthesis of this compound. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Conrad-Limpach Synthesis of 6-Methoxy-2-methylquinolin-4-ol
This protocol is adapted from a procedure described for the synthesis of a similar quinoline derivative.
Step 1: Synthesis of Ethyl 3-(4-methoxyphenylamino)crotonate
-
To a round-bottom flask equipped with a reflux condenser, add p-anisidine (12.3 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (150 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, distill off approximately half of the ethanol.
-
Cool the remaining solution to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclization to 6-Methoxy-2-methylquinolin-4-ol
-
In a flask suitable for high-temperature reactions, dissolve the dried ethyl 3-(4-methoxyphenylamino)crotonate in a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the solution to approximately 250 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.
-
Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum.
Protocol 2: Gould-Jacobs Synthesis of this compound
This protocol is a generalized procedure for the Gould-Jacobs reaction, adapted for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)methylenemalonate
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In a round-bottom flask, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
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Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
-
Dissolve the crude diethyl 2-((4-methoxyphenyl)amino)methylenemalonate in a high-boiling solvent like diphenyl ether.
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Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Add a non-polar solvent like cyclohexane to facilitate further precipitation.
-
Filter the solid, wash with the non-polar solvent, and dry.
Step 3: Saponification to 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
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Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation to this compound
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Place the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid in a flask.
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Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
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The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Data Summary and Comparison of Pathways
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Starting Aniline | p-Anisidine | p-Anisidine |
| Three-Carbon Component | Ethyl Acetoacetate | Diethyl Ethoxymethylenemalonate |
| Number of Steps | 2 | 4 |
| Key Intermediate(s) | Ethyl 3-(4-methoxyphenylamino)crotonate | Diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid |
| Final Product | 6-Methoxy-2-methylquinolin-4-ol | This compound |
| Advantages | Fewer steps | Greater versatility, avoids the introduction of a methyl group at the 2-position |
| Challenges | High cyclization temperature, potential for side reactions | Multiple steps, decarboxylation requires high temperatures |
Conclusion and Future Perspectives
The Conrad-Limpach and Gould-Jacobs reactions remain cornerstone methodologies for the synthesis of 4-hydroxyquinolines, including the pharmaceutically important intermediate this compound. While both pathways are effective, the Gould-Jacobs reaction offers greater flexibility in terms of the final product structure, as it does not introduce a substituent at the 2-position of the quinoline ring.
Modern advancements in synthetic methodology, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields for these classical reactions. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems to mediate these transformations under milder conditions, further enhancing the accessibility of this valuable class of compounds for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Anukumari, G., Rao, M. A., & Dubey, P. K. (2015). Synthesis and Antibacterial Activities of Some Quinoline Substituted Quinoxaline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Biotage. (n.d.).
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4777.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
- Journal of Proficient Training and Continuing Professional Development. (2023).
- Echemi. (n.d.). ETHYL 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE.
- NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- ResearchGate. (n.d.). *Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (5) from commercially available p-anisidine (1), p-chlorobenzaldehyde (2), and methyl isoeugenol (3) using Povarov cyclo
Foreword: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinolin-4-ol
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific functionalization of this bicyclic heterocycle dictates its physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This compound, a member of this vital class of compounds, presents a unique profile due to the interplay of its methoxy and hydroxyl substituents. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in drug development and chemical synthesis.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its molecular structure and identity. This compound exists in a tautomeric equilibrium with its keto form, 6-methoxy-1H-quinolin-4-one. For the purpose of this guide, we will refer to it by its -ol nomenclature, while acknowledging this important isomeric relationship.
Table 1: Core Molecular Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 23432-39-5 | [3][4] |
| Molecular Formula | C₁₀H₉NO₂ | [5] |
| Molecular Weight | 175.19 g/mol | [3] |
| IUPAC Name | 6-methoxy-1H-quinolin-4-one | [5] |
| InChI | InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | [5] |
| SMILES | COC1=CC2=C(C=C1)NC=CC2=O | [5] |
Structural Representation
A clear visual representation of the molecule is crucial for understanding its chemical properties. The diagram below illustrates the atomic connectivity of this compound.
Caption: Chemical structure of this compound.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption and bioavailability. The structure of this compound, containing both a hydrogen-bond donating/accepting hydroxypyridinone system and a lipophilic quinoline core, suggests a moderate solubility profile. Its aqueous solubility is expected to be limited but can be enhanced in organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound, a self-validating system that ensures the solution has reached saturation.
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Apparatus and Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Analytical balance
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[6]
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.[7]
-
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.
Table 2: Predicted and Experimental Solubility Data
| Solvent | Predicted Solubility | Experimental Value (mg/mL) |
| Water | Very slightly soluble[8] | To be determined |
| PBS (pH 7.4) | Slightly soluble | To be determined |
| 0.1 N HCl | Moderately soluble | To be determined |
| DMSO | Soluble | To be determined |
| Ethanol | Soluble | To be determined |
Acid-Base Properties (pKa)
The ionization constant (pKa) is a critical physicochemical parameter that dictates the extent of a molecule's ionization at a given pH. This influences its solubility, permeability across biological membranes, and interaction with target receptors. This compound has both an acidic proton (on the hydroxyl group) and a basic site (the quinoline nitrogen), making it an amphoteric molecule.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is highly suitable for compounds with a chromophore, like this compound, as the UV absorbance spectrum will change as the molecule ionizes.
Objective: To determine the pKa value(s) of this compound.
Apparatus and Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
pH meter, calibrated
-
Automatic titrator or precision micropipettes
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
A stock solution of this compound in a suitable solvent (e.g., methanol/water)
-
Constant ionic strength background electrolyte (e.g., 0.1 M KCl)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of solutions with a constant low concentration of the compound in the background electrolyte, spanning a wide pH range (e.g., pH 2 to 12).
-
Spectral Acquisition: Record the full UV-Vis spectrum for each solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.
-
pKa Calculation: The pKa is the pH at the midpoint of the resulting sigmoidal curve. Sophisticated software can be used to fit the data and derive precise pKa values.
Caption: Ionization states of this compound.
Spectroscopic Profile
Spectroscopic analysis provides a "fingerprint" of a molecule, confirming its structure and purity.[9] A combination of techniques is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR: The carbon NMR provides information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | 4H | Quinoline ring protons |
| Methoxy Protons | ~3.9 | s | 3H | -OCH₃ |
| Hydroxyl Proton | Variable | br s | 1H | -OH |
| NH Proton | Variable | br s | 1H | -NH (keto tautomer) |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl Carbon | > 160 | C=O (keto tautomer) | ||
| Aromatic Carbons | 100 - 150 | Quinoline ring carbons | ||
| Methoxy Carbon | ~56 | -OCH₃ |
Note: Predicted values are based on related structures and general chemical shift principles. Experimental verification is required.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.[12]
Expected Fragmentation: The molecule is expected to show a strong molecular ion peak (M+H)⁺ in positive ion mode. Fragmentation may involve the loss of the methoxy group or other characteristic cleavages of the quinoline ring.
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z (Calculated) | Predicted CCS (Ų) |
| [M+H]⁺ | 176.07060 | 132.8 |
| [M+Na]⁺ | 198.05254 | 142.9 |
| [M-H]⁻ | 174.05604 | 135.3 |
| Source: Predicted data from PubChemLite for this compound.[5] |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[12] The extended conjugated system of the quinoline ring is expected to produce strong absorbance in the UV region.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) should be reported.
Stability and Degradation
Understanding the stability of a compound is paramount for determining its shelf-life and appropriate storage conditions. Molecules containing phenolic hydroxyl groups and methoxy groups on an aromatic ring can be susceptible to oxidative and photolytic degradation.[13][14]
Forced Degradation Study Workflow
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Potential Degradation Products:
-
Oxidation: Oxidation of the hydroxyl group could lead to the formation of a quinone-type structure.
-
Demethylation: The methoxy group could potentially be cleaved under harsh acidic or thermal conditions.
-
Polymerization: Phenolic compounds can sometimes polymerize under oxidative or light-induced stress.
Conclusion
The physicochemical properties of this compound—including its molecular structure, solubility, pKa, spectral characteristics, and stability—are integral to its development as a potential therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to thoroughly characterize this promising quinoline derivative. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
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Moldovan, A., et al. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2023(2), M1639. Available from: [Link]
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Hrytsenko, I.S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. Available from: [Link]
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Foreword: The Quinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 6-Methoxyquinolin-4-OL Derivatives
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of a vast array of therapeutic agents. From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted cancer therapies, the quinoline core is a privileged structure, consistently demonstrating its capacity to interact with diverse biological targets.[1] This guide focuses on a specific, highly promising subclass: derivatives of this compound. The presence of the methoxy group at the 6-position and the hydroxyl (or keto, via tautomerism) group at the 4-position provides a unique electronic and structural foundation for generating compounds with significant and varied biological activities. This document serves as a technical resource for researchers, chemists, and drug development professionals, synthesizing current knowledge on the anticancer, antimalarial, and antimicrobial potential of these derivatives, grounded in mechanistic insights and practical experimental methodologies.
The this compound Core: A Structural Overview
The this compound scaffold, existing in tautomeric equilibrium with 6-methoxyquinolin-4(1H)-one, offers several key features for medicinal chemistry exploration.[1] The methoxy group is an electron-donating group that can influence the molecule's overall lipophilicity and hydrogen bonding capacity, which are critical for membrane permeability and target binding.[2][3] The 4-ol/-one functionality is a crucial site for interaction and further derivatization. The core structure provides a template where substitutions at other positions (e.g., C2, C3, C7, C8) can dramatically modulate biological efficacy and target specificity.
Caption: Core structure and key functional features of the this compound scaffold.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have emerged as a potent class of anticancer agents, demonstrating efficacy against a range of human tumor cell lines through diverse mechanisms.[4][5]
Mechanism of Action: From Mitotic Arrest to Apoptosis
A primary mechanism of action for several potent derivatives is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division, and their inhibition leads to cell cycle arrest and subsequent cell death.
-
Tubulin Polymerization Inhibition: Certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as highly potent tubulin polymerization inhibitors that act at the colchicine binding site.[6] The compound 6d from this series exhibited extraordinary cytotoxicity with GI50 values as low as 1.5 to 1.7 nM against multiple human tumor cell lines, including the drug-resistant KBvin cell line.[6] This suggests a mechanism that can overcome certain forms of drug resistance. Similarly, other 2-(substituted selenophenyl)quinolin-4-one analogs are suggested to be antimitotic agents with a mechanism distinct from conventional drugs like paclitaxel or vinca alkaloids.[7]
-
Induction of Apoptosis: Another key anticancer strategy is the induction of programmed cell death, or apoptosis. The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (a related quinolinone) was shown to induce apoptosis in human ovarian cancer cells.[8] Mechanistic studies revealed that this compound decreased the protein level of the anti-apoptotic Bcl-2 while increasing the levels of pro-apoptotic p53 and Bax.[8] This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptotic pathway. The treatment also resulted in a G2/M cell cycle arrest.[8]
Caption: Apoptotic pathway induced by a quinolinone derivative in cancer cells.[8]
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinoline and associated phenyl rings.
| Compound ID | Structure Description | Cell Line | IC50 (µM) | Reference |
| 6h | 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one | NCI-H522 (Lung) | Potent | [9] |
| 4d | 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Potent | [7] |
| 12e | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Ovarian Cancer Cells | Dose-dependent | [8] |
| 6d | N-(3-bromo-4-methoxyphenyl)-N-methyl-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxamide | A549, KB, KBvin, DU145 | 0.0015 - 0.0017 | [6] |
| 13b | Benzylidene derivative of 4-hydroxyquinoline | Colo 320 (Colon, resistant) | 4.58 | [10] |
| 20 | Benzylidene derivative of 4-hydroxyquinoline | Colo 320 (Colon, resistant) | 4.61 | [10] |
Data presented as IC50 (concentration for 50% inhibition) or qualitative potency where specific values were not provided in the source.
The data highlights that modifications at the C2 position with substituted phenyl or selenophenyl rings are common strategies.[7][9] Furthermore, substitutions on the N-aryl group of tetrahydroquinoline derivatives, such as a meta-N-methylcarbamoyl group, can significantly improve potency.[6] The high lipophilicity conferred by aryl substitutions can increase cell permeability, a crucial factor in quinoline-based drug design.[11]
Antimalarial Activity: A Nod to Quinine's Legacy
The quinoline scaffold is historically linked to the fight against malaria, with quinine being the first effective treatment.[12] Modern 6-methoxyquinoline derivatives continue this legacy, with research focused on developing potent agents against drug-resistant strains of Plasmodium.
Mechanism and Efficacy
Many quinolone derivatives exert their antimalarial effect by targeting various stages of the parasite's lifecycle. While the exact mechanisms can vary, they often involve interfering with essential parasite processes. Research into 6-chloro-7-methoxy-4(1H)-quinolones has identified compounds with low-nanomolar efficacy against multi-drug-resistant P. falciparum strains (W2 and TM90-C2B).[13] A remarkable synergistic effect was noted for compounds with a chloro group at C6 and a methoxy group at C7.[13]
Structure-Activity Relationship (SAR) in Antimalarial Derivatives
SAR studies have provided clear directions for optimizing antimalarial potency.
-
C6 and C7 Positions: The nature of the substituent at the C6 position significantly impacts activity, with the potency trend being Cl > F > OMe > H.[14]
-
C2 and C4 Positions: Alkoxy groups at the C2 and C4 positions have been shown to yield derivatives highly active against P. vinckei in mice, whereas hydroxy derivatives at the same positions were inactive.[15]
-
Side Chains: Variations in substituents in the 5 and 8 positions are also critical, with at least one methoxy group being necessary for activity.[16]
| Compound Series | Key Substitutions | Target Strain(s) | Potency (EC50) | Reference |
| 4(1H)-quinolones | 6-Chloro, 7-methoxy, 3-phenyl | P. falciparum W2, TM90-C2B | Low nanomolar | [13] |
| Styrylquinolines | 6-Chloro, 2-arylvinyl | P. falciparum Dd2 | 4.8 - 10.9 nM | [14] |
| 6-aminoquinolines | 2- and 4-Alkoxy | P. vinckei | Highly active | [15] |
Antimicrobial Activity: A Broad Spectrum of Action
Beyond anticancer and antimalarial applications, 6-methoxyquinoline derivatives have been evaluated for their antibacterial and antifungal properties.[17][18]
Spectrum of Activity
A series of 6-methoxyquinoline-3-carbonitrile derivatives were tested against a panel of microbes.[17] The results showed moderate to high activity against both Gram-positive (Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as several fungal species (Aspergillus fumigatus, Candida albicans).[17][18] Notably, certain ester and thioether derivatives showed the highest activity against bacterial strains, while another derivative was more active than the standard antifungal Amphotericin B against three fungal species.[17]
The mechanism of antibacterial action for some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[19][20]
Quantitative Antimicrobial Data
The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound ID | Organism | Type | MIC (µg/mL) | Reference |
| 7b | S. pneumoniae | Gram (+) | High Activity | [17] |
| 9c | B. subtilis | Gram (+) | High Activity | [17] |
| 7d, 9b | E. coli | Gram (-) | High Activity | [17] |
| 7e | A. fumigatus | Fungus | More active than standard | [17] |
| 3l | E. coli | Gram (-) | 7.812 | [19] |
| 3l | C. albicans | Fungus | 31.125 | [19] |
Experimental Protocols & Methodologies
The validation of biological activity relies on robust and reproducible experimental protocols. The following sections detail standardized methodologies for the synthesis and evaluation of this compound derivatives.
General Synthesis Workflow
The synthesis of quinoline derivatives can be achieved through various established chemical reactions. The Povarov reaction, a [4+2] cycloaddition, is a versatile method for creating substituted quinolines.[11]
Caption: General workflow for the synthesis of 6-methoxyquinoline derivatives.[11]
Step-by-Step Protocol: Povarov Cycloaddition/Aromatization[11]
-
Reaction Setup: To a clean, dry reaction vial, add the aniline derivative (e.g., p-anisidine, 1.0 mmol) and the aldehyde derivative (1.0 mmol).
-
Solvent & Catalyst: Add an appropriate solvent (e.g., acetonitrile, 3 mL) and stir the mixture at room temperature for 15 minutes. Add the Lewis acid catalyst (e.g., BF3·OEt2, 1.0 mmol).
-
Alkene Addition: Add the alkene component (e.g., methyl isoeugenol, 1.0 mmol) dropwise to the reaction mixture.
-
Cycloaddition: Seal the vial and heat the reaction (e.g., 80 °C in an oil bath) for several hours, monitoring progress by thin-layer chromatography (TLC). This forms the tetrahydroquinoline intermediate.
-
Aromatization: After cooling, add an oxidizing system (e.g., I2 in DMSO) and subject the mixture to microwave irradiation to facilitate dehydrogenation to the aromatic quinoline.
-
Work-up & Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel followed by crystallization.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cytotoxicity.
-
Cell Culture: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.[5][21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[17]
-
Compound Preparation: Dissolve the test compounds in DMSO and prepare a 2-fold serial dilution series in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microbe (e.g., E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbe, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically active class of compounds. The extensive research highlighted in this guide demonstrates their significant potential in oncology, infectious diseases, and beyond. The antimitotic activity, particularly against drug-resistant cancer cell lines, marks these compounds as exceptionally promising leads for next-generation chemotherapeutics.[6] Similarly, their potent activity against multi-drug-resistant Plasmodium strains offers a valuable avenue for the development of new antimalarials.[13]
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads. Elucidating precise molecular targets and further exploring mechanisms of action will be crucial for advancing these compounds through the drug development pipeline. The synthesis of novel derivatives, guided by the structure-activity relationships discussed herein, will undoubtedly continue to yield compounds with improved efficacy and selectivity, reinforcing the enduring importance of the quinoline scaffold in the quest for new medicines.
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Whitepaper: A Methodological Blueprint for In Silico Modeling of 6-Methoxyquinolin-4-OL Interactions
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive, first-principles workflow for the in silico investigation of 6-Methoxyquinolin-4-OL, a representative quinoline derivative. In the absence of extensive experimental data for this specific molecule, we present a robust and reproducible computational methodology to predict its biological targets, characterize its binding interactions, and assess the stability of the resulting protein-ligand complex. This document is intended for researchers and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each stage of the process, from initial target identification through to molecular dynamics simulations and interaction analysis. Our approach emphasizes self-validating systems and authoritative grounding to ensure the generation of reliable and actionable computational hypotheses.
Preamble: The Rationale for a Predictive In Silico Approach
The process of drug discovery is resource-intensive. Computational, or in silico, modeling provides a powerful paradigm to prioritize research efforts, reduce costs, and accelerate the development timeline.[1] For a molecule like this compound, which belongs to a well-established class of bioactive compounds but may lack specific target-interaction data, a predictive modeling approach is the logical starting point.[2] This guide demonstrates how to build a robust computational case for a molecule's potential mechanism of action, beginning with the fundamental question: What proteins is it likely to interact with?
Our workflow is designed as a cascading series of validation steps. We begin with broad, similarity-based predictions to generate hypotheses, then refine these hypotheses with computationally intensive, physics-based simulations to test their structural and energetic viability.
Phase I: Target Identification and Ligand Preparation
The first critical step is to identify potential biological targets. This is not a random search but a data-driven process based on the principle of chemical similarity: molecules with similar structures are likely to interact with similar proteins.
Target Fishing via Chemical Similarity
We employ tools that compare the 2D and 3D structure of our query molecule (this compound) against vast libraries of known bioactive compounds.[3] SwissTargetPrediction is an authoritative web server for this purpose, leveraging a combination of similarity measures to predict the most probable protein targets.[4][5][6]
Experimental Protocol: Target Prediction
-
Obtain Ligand Structure: Secure the 2D structure of this compound, typically as a SMILES string. For this compound, the SMILES is COc1cc2c(cc1)C(=O)C=CN2.
-
Submit to Server: Input the SMILES string into the SwissTargetPrediction web server.[7]
-
Select Organism: Specify the target organism (e.g., Homo sapiens).
-
Analyze Predictions: The server returns a ranked list of potential targets based on a probability score. This score reflects the confidence of the prediction based on the similarity of the query to known ligands for each target.[7]
Data Presentation: Predicted Targets
The results from this initial screening provide a set of testable hypotheses. For this guide, we will select a high-probability target for subsequent, more rigorous analysis. Let us assume the top-ranked plausible hit is a kinase, a common target for quinoline derivatives.[8]
| Target Class | Target Name | UniProt ID | Probability | Known Ligands (ChEMBL) |
| Kinase | Serine/threonine-protein kinase PIM1 | P11309 | 0.650 | 1542 |
| Enzyme | Carbonic Anhydrase II | P00918 | 0.150 | 5871 |
| Cytochrome P450 | Cytochrome P450 2D6 | P10635 | 0.050 | 2309 |
| Table 1: Representative output from a target prediction server for this compound. The highest probability target, PIM1 Kinase, will be carried forward for detailed modeling. |
Ligand Preparation for Simulation
A 2D structure is insufficient for 3D modeling. The ligand must be converted into a three-dimensional, energetically minimized conformation with correct protonation states and atomic charges. This step is critical for ensuring the ligand's representation is physically realistic.
Experimental Protocol: Ligand Preparation
-
Generate 3D Coordinates: Use a tool like Avogadro to convert the SMILES string to a 3D structure and add hydrogens.[9]
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric strain.
-
Database Sourcing: Alternatively, download a pre-prepared, ready-to-dock 3D structure from a database like ZINC, which provides commercially available compounds in multiple protonation states.[10][11][12][13][14]
-
File Format Conversion: Save the final structure in a .mol2 or .pdbqt format, as required by docking software.
Phase II: Characterizing the Binding Interaction via Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. It is a powerful method for rapidly screening compounds and understanding the key interactions that drive binding.[15]
Receptor Preparation
The protein target structure must also be meticulously prepared. Raw structures from the Protein Data Bank (PDB) are experimental models and contain non-essential components that must be removed.[16][17]
Experimental Protocol: Receptor Preparation
-
Structure Retrieval: Download the crystal structure of our selected target, PIM1 Kinase, from the PDB (e.g., PDB ID: 6I2Y).[18] PDBsum can be used to get a quick overview of the structure's quality and components.[19][20][21]
-
Cleaning the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure the docking algorithm evaluates only the interaction between our ligand and the protein.
-
Adding Hydrogens and Charges: Add polar hydrogens to the protein structure and assign atomic charges using a force field like Gasteiger. This is necessary for calculating electrostatic interactions.
-
Defining the Binding Site: Identify the coordinates of the active site. This is typically done by defining a grid box centered on the position of the original co-crystallized ligand or as predicted by site-finding algorithms.
Visualization: In Silico Workflow Overview
The entire computational pipeline can be visualized as a logical progression from hypothesis generation to detailed validation.
Caption: Step-by-step workflow for a standard molecular dynamics simulation.
Performing the MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD engine. [22]The simulation protocol is a self-validating system: successful completion of the equilibration phases, indicated by stable temperature and pressure, is a prerequisite for a trustworthy production run.
Experimental Protocol: MD Simulation
-
Topology Generation: Use GROMACS tools (pdb2gmx) to generate the protein topology with the CHARMM36 force field. Generate the ligand topology separately using CGenFF and convert it to GROMACS format. [23][24]Combine these into a single system topology. [9]2. System Building: Define a simulation box, fill it with water (gmx solvate), and add ions to neutralize the system (gmx genion).
-
Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any bad atomic contacts.
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Monitor the system temperature to ensure it reaches a stable plateau. [9][23]5. NPT Equilibration: Perform a subsequent simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). Continue to restrain the protein and ligand. Monitor the system pressure and density for stability.
-
Production MD: Run the final simulation (e.g., 100 ns) without restraints. This is the data-gathering phase. Save the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 ps).
Analysis of the MD Trajectory
The trajectory file is a "movie" of the molecular system. Analysis of this file provides quantitative metrics on the stability and behavior of the complex.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A low, stable RMSD value over time indicates that the complex is not undergoing major conformational changes and the binding is stable.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding pocket can indicate instability, while low values suggest a stable interaction.
-
Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-processing technique to estimate the binding free energy, providing a more accurate assessment than the docking score.
Data Presentation: MD Simulation Analysis
| Metric | System | Average Value | Interpretation |
| RMSD (Backbone) | PIM1 Kinase | 0.25 ± 0.05 nm | High structural stability of the protein. |
| RMSD (Ligand) | This compound | 0.12 ± 0.03 nm | Ligand remains stably bound in the active site. |
| MM/PBSA ΔG bind | Protein-Ligand Complex | -110 ± 15 kJ/mol | Strong, energetically favorable binding. |
| Table 3: Summary of key quantitative metrics from a 100 ns MD simulation, indicating a stable and favorable protein-ligand complex. |
Advanced Application: Pharmacophore Modeling
The stable interaction profile derived from docking and MD can be abstracted into a pharmacophore model. [25][26]A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular recognition. [27]This model, consisting of features like hydrogen bond donors/acceptors and hydrophobic centroids from our this compound complex, can be used as a 3D query to screen massive virtual libraries (like the ZINC database) to identify novel, structurally diverse compounds that could have similar biological activity. [1][28]
Conclusion and Authoritative Outlook
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the interactions of this compound. By progressing from broad target prediction to detailed, physics-based simulations, we have constructed a methodologically sound case for its potential interaction with PIM1 Kinase. The docking results revealed a high-affinity binding pose, and the 100 ns molecular dynamics simulation confirmed that this pose is stable and energetically favorable within a dynamic, solvated environment.
The protocols and causal reasoning presented here constitute a robust blueprint for the computational evaluation of novel small molecules. The generated hypotheses, supported by quantitative data, provide a strong foundation for guiding subsequent experimental validation, ultimately de-risking and accelerating the drug discovery pipeline.
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Solubility and stability of 6-Methoxyquinolin-4-OL
An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline, also known as quinolin-4-ol, is a heterocyclic aromatic organic compound with the chemical formula C9H7NO.[1] It serves as a crucial structural motif and versatile precursor in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3] Its derivatives have shown promise for their antimicrobial, antifungal, and antitumor properties.[1] A thorough understanding of the solubility and stability of 4-hydroxyquinoline is paramount for its effective utilization in research and development, ensuring reproducible experimental outcomes and the successful formulation of novel chemical entities. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of 4-hydroxyquinoline, along with practical experimental protocols for their assessment.
Physicochemical Properties
4-Hydroxyquinoline exists as a yellow crystalline solid.[1] A key characteristic of 4-hydroxyquinoline is its existence in tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone). In neutral aqueous solutions, the keto form is the predominant tautomer in both the ground and excited states.[4][5] This tautomerism can significantly influence its physicochemical properties, including its solubility and reactivity.
| Property | Value | Reference |
| CAS Number | 611-36-9 | [6] |
| Molecular Formula | C9H7NO | [6] |
| Molecular Weight | 145.16 g/mol | [2] |
| Melting Point | 200-202 °C | [2] |
| pKa | 2.23, 11.28 (at 20°C) | [7] |
| Appearance | Yellow crystalline solid | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. 4-Hydroxyquinoline is sparingly soluble in water and exhibits solubility in various organic solvents.[1]
Aqueous Solubility
The aqueous solubility of 4-hydroxyquinoline is reported to be 4.8 g/L at 15 °C.[8] Its solubility is expected to be pH-dependent due to the presence of both a weakly acidic hydroxyl group and a weakly basic nitrogen atom in the quinoline ring.[9][10]
Solubility in Organic Solvents
4-Hydroxyquinoline is soluble in a range of organic solvents.[7][11]
| Solvent | Solubility | Reference |
| Methanol | Soluble | [7] |
| Ethanol | 5 mg/mL | [11] |
| Dimethylformamide (DMF) | 2 mg/mL | [11] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [11] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [11] |
Experimental Protocol for Thermodynamic Solubility Determination
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 4-hydroxyquinoline in a given solvent.
Materials:
-
4-Hydroxyquinoline
-
Selected solvent (e.g., water, buffer of specific pH, organic solvent)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV system or a validated UV-Vis spectrophotometer
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of 4-hydroxyquinoline to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-hydroxyquinoline in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of 4-hydroxyquinoline in the solvent, taking into account the dilution factor.
Caption: Potential Degradation Pathways of 4-Hydroxyquinoline.
Analytical Methodologies
A robust analytical method is essential for the accurate quantification of 4-hydroxyquinoline and its related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a commonly used technique for the analysis of 4-hydroxyquinoline. [6][12]A C18 column is typically employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. [6][13]For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are used. [6]
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used for the quantification of 4-hydroxyquinoline, with characteristic absorption maxima at approximately 232, 317, and 330 nm. [11]The UV-Vis spectra of different acid-base forms of 4-hydroxyquinoline have been reported. [4][5]
Caption: General Workflow for HPLC Analysis.
Formulation and Handling Strategies
Based on its known properties, the following strategies are recommended for handling and formulating 4-hydroxyquinoline:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. [1]* Solution Preparation: For aqueous applications, consider the use of buffers to control pH and enhance solubility. For long-term storage of solutions, refrigeration (2-8 °C) and protection from light are advisable. [14]It is recommended to prepare solutions fresh whenever possible. [14]* Excipient Compatibility: When formulating, potential interactions with excipients should be evaluated, especially under conditions of high humidity and temperature.
Conclusion
4-Hydroxyquinoline is a valuable building block in medicinal and chemical research. A comprehensive understanding of its solubility and stability is critical for its successful application. This guide has provided an in-depth overview of these properties, along with practical methodologies for their assessment. By applying this knowledge, researchers can ensure the integrity of their studies and develop robust formulations.
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An In-depth Technical Guide to 6-Methoxyquinolin-4-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxyquinolin-4-ol (CAS No: 23432-39-5), a key heterocyclic compound. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and potential applications of this valuable chemical intermediate, with a focus on its relevance in medicinal chemistry and drug discovery.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 4-hydroxy-6-methoxyquinoline, is a quinoline derivative characterized by a methoxy group at the 6-position and a hydroxyl group at the 4-position.[1][2] This substitution pattern makes it a crucial scaffold for the synthesis of a wide range of more complex molecules.
Tautomerism: It is critical to recognize that this compound exists in a tautomeric equilibrium with its keto form, 6-methoxyquinolin-4(1H)-one .[2][3][4][5] While the "-ol" nomenclature is common, the quinolone (keto) form can be prevalent, particularly in the solid state, and its presence influences the compound's reactivity and spectroscopic characteristics.[3][4] The equilibrium is solvent and pH-dependent.
Physicochemical Data Summary
A compilation of key physical and chemical properties for this compound is presented below. These parameters are essential for designing experimental conditions, including reaction setups and purification strategies.
| Property | Value | Source |
| CAS Number | 23432-39-5 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Off-white to gray solid | [2] |
| Melting Point | 225-244 °C | [2] |
| Boiling Point (Predicted) | 351.8 ± 22.0 °C | [2] |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.40 ± 0.40 | [2] |
| XLogP (Predicted) | 0.6 | [6] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved through the decarboxylation of its corresponding carboxylic acid precursor. This method provides a clean and high-yielding route to the target compound.
Workflow: Synthesis via Decarboxylation
Step-by-Step Experimental Protocol
This protocol is based on a validated synthetic method providing a 100% yield.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq, e.g., 15.7 g, 72 mmol) in diphenyl ether (e.g., 80 mL).
-
Decarboxylation: Heat the reaction mixture in a metal bath to 245 °C. Maintain this temperature for 2 hours. The progress of the reaction can be monitored by TLC or LC-MS, observing the disappearance of the starting material.
-
Causality: The high temperature in a high-boiling point solvent like diphenyl ether provides the necessary activation energy to induce thermal decarboxylation, releasing CO₂ and forming the desired product.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Add hexane (e.g., 200 mL) to the cooled solution to precipitate the product, which is insoluble in non-polar solvents.
-
Isolation: Stir the resulting suspension for 3 hours and then collect the solid product by filtration.
-
Purification: Wash the collected solid with ethyl acetate to remove residual diphenyl ether and any soluble impurities.
-
Drying: Dry the purified solid to obtain this compound. The reported yield for this step is quantitative (100%).[2]
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the key analytical data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive structural confirmation. The following data were obtained in DMSO-d₆.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.87 | bs | 1H | -OH (hydroxyl proton) |
| 7.86 | d | 1H | Ar-H |
| 7.48-7.53 | m | 2H | Ar-H |
| 7.28 | dd | 1H | Ar-H |
| 5.99 | d | 1H | Ar-H (proton at C5) |
| 3.81 | s | 3H | -OCH₃ (methoxy protons) |
-
Expert Interpretation: The broad singlet at 11.87 ppm is characteristic of an acidic proton, in this case, the hydroxyl group, which may exchange with residual water in the solvent. The singlet at 3.81 ppm confirms the presence of the methoxy group. The complex signals in the aromatic region (7.28-7.86 ppm) correspond to the protons on the quinoline ring system.
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI), Positive Mode
-
Result: m/z = 176 [M+H]⁺[2]
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule of this compound (C₁₀H₉NO₂), confirming its molecular weight of 175.18 g/mol .
Comparative Spectroscopic Data
| Spectrum Type | 6-Methoxyquinoline (CAS: 5263-87-6) | Expected for this compound |
| ¹³C NMR | Methoxy C: ~55 ppm. Aromatic C's: 100-160 ppm.[7] | Methoxy C: ~55-56 ppm. Aromatic C's: Shifted due to -OH, with C4 being significantly deshielded in the keto form. |
| IR Spectrum | C-O stretch (ether): ~1250 cm⁻¹. Aromatic C=C/C=N: ~1500-1620 cm⁻¹.[8][9] | Broad O-H stretch: ~3200-3600 cm⁻¹. C=O stretch (keto form): ~1650 cm⁻¹. C-O stretch (ether): ~1250 cm⁻¹. |
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The 6-methoxyquinoline scaffold itself is a privileged structure in medicinal chemistry.
Role as a Synthetic Intermediate:
The hydroxyl group at the 4-position is a key functional handle. It can be readily converted into a leaving group (e.g., a chloride via POCl₃ or a triflate), enabling nucleophilic aromatic substitution reactions. This allows for the introduction of various side chains and functional groups at the C4 position, creating diverse chemical libraries for screening.
Biological Significance of the 6-Methoxyquinoline Scaffold:
Derivatives of the 6-methoxyquinoline core have demonstrated a wide spectrum of pharmacological activities, underscoring the importance of intermediates like this compound in their synthesis.
-
Antimalarial Agents: The 6-methoxyquinoline core is famously the backbone of quinine and its synthetic analogs, which have been cornerstone treatments for malaria for centuries.[10]
-
Antimicrobial and Anticancer Activity: Numerous studies have shown that functionalized 6-methoxyquinoline derivatives exhibit potent antibacterial, antifungal, and anticancer properties.[11][12]
-
Kinase Inhibition: The quinoline scaffold is frequently employed in the design of kinase inhibitors, a major class of modern cancer therapeutics.[13]
Potential Drug Discovery Pathway
This workflow highlights the foundational role of this compound. By enabling the creation of diverse molecular libraries, it serves as a critical starting point for identifying novel therapeutic agents targeting a range of diseases.
Conclusion
This compound is a compound of significant strategic importance for researchers in organic synthesis and drug discovery. Its well-defined synthesis, reactive hydroxyl group, and the proven biological relevance of its core scaffold make it an invaluable building block. This guide provides the essential technical data and procedural insights required to effectively utilize this compound in the laboratory, paving the way for the development of next-generation therapeutics and functional molecules.
References
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- The Royal Society of Chemistry. (n.d.). Supporting Information For: [Title of the article]. This source provided ¹H and ¹³C NMR data for various 6-methoxyquinoline derivatives.
-
Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]
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ChemSynthesis. (2025). 6-methoxy-4-methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
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MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[Vapor Phase IR]. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[Vapor Phase IR]. Retrieved from [Link]
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PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
- Google Patents. (1952). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
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MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
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PubMed. (1946). Synthetic antimalarials; 8-(5-isopropylaminoamylamino)-6-methoxyquinoline (SW-13276) and some related compounds. Retrieved from [Link]
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Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 6-Methoxyquinolin-4-ol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The inherent versatility of the quinoline ring system allows for extensive chemical modification, leading to a diverse array of biological effects. This guide focuses on a specific derivative, 6-Methoxyquinolin-4-ol, providing a comprehensive framework for its investigation in a cell culture setting. While specific data for this compound is limited, this document synthesizes established methodologies for related quinoline compounds to offer a robust starting point for its characterization as a potential therapeutic agent. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices.
Physicochemical Properties and Handling
A critical first step in the evaluation of any new compound is the determination of its fundamental physicochemical properties. These characteristics will dictate its handling, formulation, and bioavailability in in vitro and in vivo systems.
Solubility and Stability:
The solubility of a compound is paramount for its biological activity. Due to its chemical structure, this compound is anticipated to have low aqueous solubility but should be soluble in organic solvents.[2]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent for dissolving a wide range of organic compounds for cell culture experiments.[3][4] It is miscible with water and most organic liquids.[4][5]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). To aid dissolution, gentle warming to 37°C and vortexing or sonication may be employed.[6]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6] Stock solutions in DMSO are generally stable for several months when stored properly.[6]
-
Working Solution Preparation: Prepare fresh working solutions by diluting the DMSO stock in pre-warmed (37°C) cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[7]
Stability in Culture Media:
The stability of a compound in aqueous cell culture media at 37°C can be a limiting factor.[8] Factors such as pH and enzymatic degradation can affect the compound's integrity over the course of an experiment.[8][9] It is advisable to prepare fresh dilutions of this compound in media for each experiment.[8] A color change in the media upon addition of the compound may indicate degradation.[8]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the initial in vitro evaluation of this compound.
Cell Line Selection and Maintenance
The choice of cell line is critical and should be guided by the research question. For a general assessment of anticancer potential, a panel of cell lines from different cancer types is recommended (e.g., breast, lung, colon).
-
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
MDA-MB-231: Human breast adenocarcinoma, triple-negative.
-
A549: Human lung carcinoma.
-
HCT116: Human colon carcinoma.
-
-
Culture Conditions: Culture the selected cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Selected cancer cell lines
-
96-well plates
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.[7] Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C. The incubation time should be optimized for each cell line and experimental goal.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[11]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Assessment: Annexin V-FITC/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
6-well plates
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Investigation of Cellular Signaling Pathways
Quinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[12][13][14] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Potential Signaling Pathways to Investigate:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.[14] Dysregulation of this pathway is common in many cancers.
-
MAPK/ERK Pathway: This cascade transmits signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and apoptosis.[12][13][15]
Western Blotting Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p38).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Hypothesized Signaling Pathway Modulation by this compound
Caption: Potential signaling pathways affected by this compound, leading to apoptosis.
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound in Various Cancer Cell Lines
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| MCF-7 | Value | Value | Value |
| MDA-MB-231 | Value | Value | Value |
| A549 | Value | Value | Value |
| HCT116 | Value | Value | Value |
| Values to be determined experimentally. |
Conclusion
This document provides a comprehensive guide for the initial in vitro evaluation of this compound. By following these protocols, researchers can systematically characterize the cytotoxic and apoptotic effects of this novel compound and begin to elucidate its mechanism of action. The insights gained from these studies will be crucial for determining its potential as a future therapeutic agent.
References
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Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. (n.d.). Hindawi. Retrieved from [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. (2019). PubMed Central. Retrieved from [Link]
-
PI3K/Akt and mTOR/p70S6K Pathways Mediate Neuroprotectin D1-Induced Retinal Pigment Epithelial Cell Survival during Oxidative Stress-Induced Apoptosis. (2011). PubMed Central. Retrieved from [Link]
-
Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol. (2012). PubMed. Retrieved from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]
-
PI3K/AKT/mTOR Pathway Activity in Cancer. (2016). Frontiers. Retrieved from [Link]
-
Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. (2021). Advanced Pharmaceutical Bulletin. Retrieved from [Link]
-
Influence of cell culture medium on the photosensitizing effectiveness of bacteriochlorin a. (1993). PubMed. Retrieved from [Link]
-
DMSO Physical Properties. (n.d.). gChem Global. Retrieved from [Link]
-
Dimethyl Sulfoxide | (CH3)2SO | CID 679. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]
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High-performance liquid chromatography (HPLC) method for 6-Methoxyquinolin-4-OL
An Application Note and Protocol for the Analysis of 6-Methoxyquinolin-4-OL by High-Performance Liquid Chromatography
Introduction and Scope
This compound is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development due to its core structural motif, which is present in numerous biologically active compounds. As with any potential therapeutic agent or synthetic intermediate, the ability to accurately and reliably determine its purity, stability, and concentration in various matrices is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This document provides a comprehensive, field-proven protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative is designed to guide researchers, analytical scientists, and drug development professionals through method development rationale, a detailed operational protocol, and the principles of method validation in accordance with international regulatory standards. The causality behind each experimental choice is explained to empower the user not just to follow the protocol, but to understand and troubleshoot the analytical process.
The Analytical Challenge: Physicochemical Profile of this compound
Understanding the analyte's properties is the foundation of a robust analytical method. This compound is a polar, ionizable molecule. Its behavior in a chromatographic system is dictated by these characteristics.
| Property | Value / Observation | Source | Significance for HPLC Method Development |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] | Foundational identifier. |
| Molecular Weight | 175.18 g/mol | [1] | Used for preparing standard solutions of known molarity. |
| Predicted pKa | 4.40 ± 0.40 | [1] | The quinoline nitrogen is basic. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single protonation state. A pH below ~2.4 is ideal. |
| Predicted XlogP | 0.6 | [3] | This low value indicates high polarity, suggesting that retention on a standard C18 column might be challenging. A highly aqueous mobile phase may be required.[4][5] |
| UV Absorbance | Strong absorbance expected due to the quinoline aromatic system. | [6][7] | Allows for sensitive detection using a UV/Vis or Diode Array Detector (DAD). The optimal wavelength (λmax) must be determined experimentally. |
| Appearance | Off-white to gray solid | [1] | Dictates the choice of solvent for preparing stock solutions. |
Method Development Rationale: A Causality-Driven Approach
The development of this method was not arbitrary; it was a systematic process based on the analyte's chemical nature and established chromatographic principles.[8] The goal is to achieve a separation that is specific, robust, and fit for its intended purpose.
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Application Notes & Protocols: 6-Methoxyquinolin-4-ol as a Versatile Fluorescent Probe
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 6-Methoxyquinolin-4-ol
In the dynamic field of molecular sensing and cellular imaging, the demand for sensitive, selective, and versatile fluorescent probes is perpetual. Quinoline and its derivatives have emerged as a privileged scaffold in the design of such probes, owing to their inherent fluorescence, rigid structure, and capacity for facile chemical modification.[1][2][3] This guide focuses on a particularly intriguing, yet underutilized, member of this family: This compound (also known as 6-methoxy-1H-quinolin-4-one).
The unique structural features of this compound—a hydroxyl group at the 4-position and a methoxy group at the 6-position—confer upon it a fascinating set of photophysical properties. The molecule exists in a tautomeric equilibrium between its enol (this compound) and keto (6-Methoxy-1H-quinolin-4-one) forms, a balance that can be exquisitely sensitive to the surrounding microenvironment.[4][5][6] This sensitivity, coupled with the potential for phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), makes this compound a powerful candidate for developing probes that can report on changes in pH, detect metal ions, and probe biomolecular interactions.[7][8][9]
This document serves as a comprehensive guide to harnessing the capabilities of this compound. We will move beyond simple descriptions to provide detailed, field-tested protocols and the scientific rationale behind them, empowering researchers to confidently integrate this promising fluorophore into their experimental workflows.
Core Principles and Mechanistic Insights
A robust understanding of the "why" is critical for effective troubleshooting and innovative application. The fluorescence behavior of this compound is governed by several key principles.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a central feature.[4][10] In many quinolone systems, the keto form is favored in both solid and solution states.[6] This equilibrium is crucial because the two tautomers possess distinct electronic configurations and, therefore, different absorption and emission properties. Any environmental factor that shifts this equilibrium, such as solvent polarity or hydrogen bonding, will modulate the observed fluorescence.
Environmental Sensitivity (Solvatochromism)
The photophysical properties of quinoline derivatives are known to be highly sensitive to the solvent environment.[11] Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism). This property can be exploited to probe the local environment of, for example, a protein binding pocket.
pH-Dependent Fluorescence
The hydroxyl group and the quinoline nitrogen are both ionizable. Protonation or deprotonation of these sites dramatically alters the molecule's electronic structure and, consequently, its fluorescence. This makes this compound an intrinsic pH sensor.[12][13][14] By titrating the pH and monitoring the fluorescence intensity or wavelength, one can determine the ground-state (pKa) and excited-state (pKa*) dissociation constants.
Metal Ion Chelation
The 4-hydroxyquinoline scaffold is a well-known chelator for various metal ions.[2][15] The nitrogen atom and the hydroxyl oxygen can form a stable coordination site. Binding of a metal ion can lead to significant changes in fluorescence through several mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Rigidification of the molecular structure upon metal binding can reduce non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.[16]
-
Photoinduced Electron Transfer (PET) Quenching: In some cases, binding to a paramagnetic metal ion (like Fe³⁺ or Cu²⁺) can quench fluorescence through an electron transfer process.[3][15]
-
Inhibition of ESIPT: If the probe exhibits ESIPT, metal chelation can remove the labile proton, thereby inhibiting the ESIPT process and causing a dramatic shift in the emission spectrum.[9]
Application Protocols
The following protocols are designed to be self-validating, with integrated controls and clear data analysis steps.
Protocol 1: General Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties (absorption maximum, emission maximum, and Stokes shift) of this compound in a standard solvent.
Rationale: Establishing a baseline spectroscopic profile is the essential first step before any sensing application. This allows for the determination of optimal excitation wavelengths and provides a reference for evaluating spectral shifts under different conditions.
Materials & Reagents:
-
This compound (High purity, >98%)
-
Ethanol (Spectroscopic grade)
-
Volumetric flasks and precision pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Spectrofluorometer)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in spectroscopic grade ethanol. Causality Note: Ethanol is a good starting solvent as it is polar and protic, accommodating both keto and enol forms.
-
Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution with ethanol. This concentration is typically sufficient to obtain a good signal-to-noise ratio while avoiding inner filter effects.
-
Absorption Spectrum Measurement:
-
Use a quartz cuvette filled with ethanol as a blank to zero the spectrophotometer.
-
Replace the blank with the 10 µM working solution.
-
Scan the absorbance from 250 nm to 450 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Scan the emission spectrum from (λ_abs + 10 nm) to 600 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Record the λ_abs and λ_em.
-
Calculate the Stokes Shift: Stokes Shift (nm) = λ_em - λ_abs.
-
Data Presentation:
| Parameter | Value (nm) |
| Absorption Maximum (λ_abs) | Record experimental value |
| Emission Maximum (λ_em) | Record experimental value |
| Stokes Shift | Calculate from experimental values |
| Table 1: Example table for recording basic photophysical data. |
Protocol 2: Application as a Fluorescent pH Probe
Objective: To characterize the pH-dependent fluorescence response of this compound and determine its apparent pKa.
Rationale: This protocol leverages the probe's ionizable groups to create a pH calibration curve. The pKa value determines the optimal pH range in which the probe can be used as a sensor. Quinoline derivatives are well-established as effective pH probes.[12][13]
Materials & Reagents:
-
This compound 1 mM stock solution in ethanol.
-
Universal buffer solutions (e.g., Britton-Robinson buffer) covering a pH range from 2 to 12.
-
Calibrated pH meter.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a series of vials or a 96-well plate.
-
To each well/vial, add a precise volume of buffer to span the desired pH range (e.g., pH 2, 3, 4, ... 12).
-
Add a small aliquot of the 1 mM stock solution to each buffer solution to achieve a final probe concentration of 10 µM. Causality Note: The volume of the ethanolic stock should be minimal (<1% of total volume) to avoid altering the buffer's properties.
-
Mix thoroughly and allow to equilibrate for 5 minutes.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to the λ_abs determined in Protocol 1.
-
For each pH sample, record the fluorescence intensity at the λ_em. If the emission peak shifts with pH, record the entire emission spectrum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a sigmoidal dose-response function) to determine the pKa. The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.
-
If a ratiometric response is observed (i.e., two distinct emission peaks), plot the ratio of the intensities at the two peaks versus pH. This can provide a more robust measurement, as it is less susceptible to fluctuations in probe concentration or excitation intensity.[13]
-
Visualization of Experimental Workflow:
Figure 1: Workflow for pH titration using this compound.
Protocol 3: Screening for Metal Ion Sensing
Objective: To screen the selectivity and sensitivity of this compound towards a panel of common metal ions.
Rationale: Quinoline derivatives are known to form complexes with metal ions, which can modulate their fluorescence.[1][2][17] This protocol establishes whether the probe has a selective response to a particular metal ion, which is a prerequisite for a useful sensor.
Materials & Reagents:
-
This compound 10 µM working solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂) in deionized water.
Step-by-Step Methodology:
-
Selectivity Screening:
-
In separate cuvettes or wells, place the 10 µM probe solution.
-
Record the initial fluorescence spectrum (F₀).
-
To each cuvette, add a specific metal ion stock solution to a final concentration of 10-50 µM (i.e., 1-5 equivalents).
-
Incubate for 10 minutes.
-
Record the final fluorescence spectrum (F).
-
-
Titration Experiment (for responsive ions):
-
If a significant fluorescence change is observed for a specific metal ion, perform a titration.
-
To a cuvette containing the 10 µM probe solution, make sequential additions of the target metal ion stock solution (e.g., from 0 to 10 equivalents).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
For the selectivity screen, plot the fluorescence response (F/F₀) for each metal ion in a bar chart. A highly selective probe will show a significant response for only one or a few ions.
-
For the titration, plot the fluorescence intensity at λ_em against the concentration of the metal ion. This can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding affinity (Ka).
-
Visualization of Sensing Mechanism:
Figure 2: Conceptual model of fluorescence quenching upon metal ion binding.
References
- Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
- Current Chemistry Letters. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- ACS Publications. Steric Control of the Excited-State Intramolecular Proton Transfer in 3-Hydroxyquinolones: Steady-State and Time-Resolved Fluorescence Study.
- Growing Science. Current Chemistry Letters Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
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- PubMed. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
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Application Notes & Protocols: Characterizing 6-Methoxyquinolin-4-OL in Kinase Inhibitor Screening Assays
Abstract
This document provides a comprehensive guide for the evaluation of 6-Methoxyquinolin-4-ol, a representative of the quinoline scaffold, in kinase inhibitor screening cascades. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][2][3] Quinoline-based molecules have emerged as a privileged scaffold in the development of potent kinase inhibitors.[4][5][6] We present detailed, field-proven protocols for an initial biochemical screening using a luminescence-based ATP-depletion assay, followed by methodologies for robust data analysis, including assay quality control via Z'-factor calculation and potency determination via IC₅₀ curves.[7][8][9] Furthermore, we outline the principles and workflow for a secondary, cell-based assay to validate biochemical hits in a more physiologically relevant context. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors effectively.
Introduction: The Quinoline Scaffold in Kinase Drug Discovery
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[10] This signaling mechanism is fundamental to nearly every aspect of cell biology. Consequently, aberrant kinase activity is a major driver of oncogenesis, and kinase inhibitors have become a cornerstone of modern cancer therapy.[1][5]
The quinoline ring system has gained significant prominence as a versatile and effective scaffold in medicinal chemistry.[4][5] Its rigid, bicyclic structure and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. Several FDA-approved kinase inhibitors incorporate the quinoline core, validating its clinical importance.[5] this compound serves as a foundational structure within this class. Understanding how to systematically screen and characterize such compounds is a critical first step in the drug discovery pipeline.[11]
This guide provides a two-stage framework for this characterization:
-
Primary Biochemical Screening: To rapidly determine direct inhibitory activity against a purified kinase enzyme.
-
Secondary Cell-Based Screening: To confirm target engagement and functional effects within a living cell, providing insights into membrane permeability and cellular efficacy.[12][13]
Representative Kinase Signaling Pathway: The Src Family Kinases
To provide biological context, we will use Src, a non-receptor tyrosine kinase, as an example target. Src is frequently overexpressed or hyperactivated in various cancers and plays a key role in regulating cell proliferation, survival, and motility.[14] An inhibitor like this compound would typically act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Part 1: Primary Biochemical Screening Protocol
Assay Principle: Luminescence-Based ATP Depletion
For primary high-throughput screening (HTS), we recommend the Kinase-Glo® Luminescent Kinase Assay platform.[15] This homogeneous "add-mix-read" assay is robust, highly sensitive, and avoids the use of radioactive materials.[16] The principle is straightforward:
-
The kinase reaction consumes ATP to phosphorylate a substrate.
-
After the reaction, the Kinase-Glo® Reagent is added. This reagent contains a thermostable luciferase and its substrate, luciferin.
-
The luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal.
-
Therefore, the luminescent signal is inversely proportional to kinase activity. High kinase activity leads to low ATP and a dim signal, whereas effective inhibition results in high ATP and a bright signal.[10][17]
Caption: Workflow for the Kinase-Glo® biochemical screening assay.
Materials and Reagents
-
Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Target Kinase: Purified, active recombinant Src kinase.
-
Kinase Substrate: Poly(E,Y) 4:1 or a specific peptide substrate for Src.
-
Assay Kit: Kinase-Glo® Luminescent Kinase Assay (Promega, Cat. No. V6714 or similar).[15]
-
ATP: Included in the assay kit or purchased separately.
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.
-
Controls: Staurosporine (pan-kinase inhibitor, positive control), DMSO (vehicle, negative control).
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipette or liquid handler, plate reader with luminescence detection capabilities.
Step-by-Step Protocol
Causality Note: All steps should be performed at room temperature unless otherwise specified. Final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.
-
Compound Plating: a. Prepare a serial dilution series of this compound in DMSO. For an IC₅₀ curve, an 11-point, 1:3 dilution series starting from 1 mM is typical. b. Using a liquid handler, dispense 50 nL of each compound concentration, Staurosporine control (e.g., 10 µM final), and DMSO vehicle control into the wells of a 384-well plate.
-
Kinase Reaction Preparation: a. Prepare a 2X Kinase/Substrate master mix in kinase buffer. The final concentration of Src kinase and substrate should be optimized beforehand. Expert Tip: The ATP concentration should be set near its Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors. Let's assume a final concentration of 10 µM ATP. b. Add the 2X Kinase/Substrate mix to all wells (2.5 µL per well).
-
Initiate Kinase Reaction: a. Prepare a 2X ATP solution in kinase buffer. b. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 5 µL. c. Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
Detection: a. Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[15] b. Add 5 µL of Kinase-Glo® reagent to all wells. c. Mix on a plate shaker for 2 minutes to ensure lysis and signal stabilization. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. e. Measure the raw luminescent units (RLU) using a plate reader.
Part 2: Data Analysis and Quality Control
Assay Validation: The Z'-Factor
Before analyzing inhibitor data, the quality and robustness of the assay must be confirmed. The Z'-factor is the industry standard for this purpose, as it accounts for both the dynamic range of the assay and the variability of the data.[18][19]
Formula: Z' = 1 - [ (3 * σₚ + 3 * σₙ) / | µₚ - µₙ | ]
Where:
-
µₚ: Mean of the positive control (e.g., Staurosporine, maximum inhibition = high RLU signal).
-
σₚ: Standard deviation of the positive control.
-
µₙ: Mean of the negative control (DMSO, no inhibition = low RLU signal).
-
σₙ: Standard deviation of the negative control.
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.[9]
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.[9]
-
Z' < 0: An unusable assay.[9]
| Control Type | Replicate | RLU | Mean (µ) | StDev (σ) | Z'-Factor | Assay Quality |
| Positive (Staurosporine) | 1-16 | ... | 95,000 | 4,500 | ||
| Negative (DMSO) | 1-16 | ... | 12,000 | 1,100 | 0.74 | Excellent |
| Table 1: Example Z'-Factor calculation demonstrating a high-quality assay. |
Potency Determination: IC₅₀ Calculation
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[20] It is a standard measure of inhibitor potency.[8][21]
-
Data Normalization: a. Convert raw RLU data to percent inhibition. b. Percent Inhibition = [ (RLU_sample - µ_negative) / (µ_positive - µ_negative) ] * 100
-
Curve Fitting: a. Plot Percent Inhibition versus the log of the inhibitor concentration. b. Fit the data using a four-parameter logistic (4PL) non-linear regression model. c. The IC₅₀ is the concentration at the inflection point of the resulting sigmoidal curve.[8]
| Log [Inhibitor] (M) | % Inhibition |
| -9.0 | 2.1 |
| -8.5 | 4.5 |
| -8.0 | 9.8 |
| -7.5 | 24.5 |
| -7.0 | 48.9 |
| -6.5 | 75.1 |
| -6.0 | 91.3 |
| -5.5 | 98.2 |
| -5.0 | 99.5 |
| Table 2: Example dose-response data for calculating the IC₅₀ of this compound. |
Part 3: Secondary Cell-Based Assay Strategy
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability or rapid metabolism.[13] Therefore, confirming activity in a cell-based assay is a critical next step.[11]
Assay Principle: Cellular Target Engagement
A cellular phosphorylation assay measures the ability of a compound to inhibit the kinase in its native environment.[22] This is typically done by quantifying the phosphorylation of a known downstream substrate of the target kinase. Methods like Western Blot or specific ELISA-based technologies (e.g., AlphaLISA) can be used.[23][24] The workflow involves treating kinase-dependent cancer cells with the inhibitor and measuring the change in substrate phosphorylation relative to total protein levels.
Caption: Logical workflow for hit confirmation from biochemical to cell-based assays.
General Protocol: Western Blot for p-Src
-
Cell Culture: Plate Src-dependent cancer cells (e.g., HT-29) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane and probe with a primary antibody specific for the phosphorylated form of Src (e.g., p-Src Tyr416). b. After washing, incubate with an HRP-conjugated secondary antibody.[23] c. Visualize bands using an enhanced chemiluminescence (ECL) substrate. d. Strip the membrane and re-probe with an antibody for total Src as a loading control.[23]
-
Analysis: Quantify band intensity using densitometry. A potent inhibitor will show a dose-dependent decrease in the p-Src/total Src ratio.
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Z-factors. BIT 479/579 High-throughput Discovery.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry.
- IC50 Determination. EdX.
- Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- IC50. Wikipedia.
- TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. BellBrook Labs.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega Corporation.
- Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
- Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. BenchChem.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Tyrosine Kinase Assay Kits. MBL Life Science.
- Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. BenchChem.
- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. BenchChem.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Celtarys Research.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One.
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION . YouTube. Available at: [Link]
-
measuring enzyme inhibition by drugs . YouTube. Available at: [Link]
- Cell-based test for kinase inhibitors. INiTS.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Kinase assays. BMG LABTECH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
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Application Notes and Protocols for the Solubilization of 6-Methoxyquinolin-4-OL for In Vitro Assays
Introduction
6-Methoxyquinolin-4-ol is a quinoline derivative of significant interest in biomedical research and drug discovery. The quinoline scaffold is a key feature in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The successful evaluation of this compound in any in vitro assay is fundamentally dependent on the precise and reproducible preparation of a homogenous, soluble test solution. The physicochemical properties of quinoline derivatives, often characterized by their aromatic and heterocyclic nature, can present challenges in achieving adequate solubility in aqueous-based biological systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving this compound for use in a variety of in vitro assays. Adherence to these protocols will ensure the generation of reliable and reproducible data by minimizing compound precipitation and solvent-induced artifacts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful dissolution protocol. While extensive experimental data for this specific molecule is not widely published, we can infer some characteristics from its structure and data on related compounds.
| Property | Value/Information | Source/Note |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 g/mol | [4] |
| IUPAC Name | 6-methoxy-1H-quinolin-4-one | [5] |
| Appearance | Typically a solid powder. | General knowledge for similar compounds. |
| Predicted XlogP | 0.6 | [5] |
| pKa | Not experimentally determined. The presence of the hydroxyl group and the quinoline nitrogen suggests it will have ionizable properties. The pKa of the parent compound, 4-hydroxyquinoline, is reported as 2.23 and 11.28.[6][7] | The methoxy substituent will influence the pKa relative to the parent compound. |
| Solubility | Specific experimental data in common laboratory solvents is not readily available. Based on the structure and data for similar quinoline derivatives, it is predicted to have low aqueous solubility and higher solubility in organic solvents. For example, 4-hydroxyquinoline is soluble in DMSO at 5 mg/mL and in ethanol at 5 mg/mL.[8] | A systematic solubility assessment is recommended (see Protocol 1). |
PART 1: Core Principles of Solubilization for In Vitro Assays
The primary objective is to prepare a high-concentration, stable stock solution that can be accurately and reproducibly diluted into the aqueous medium of the in vitro assay, without causing precipitation of the compound or introducing artifacts from the solvent.
The Central Role of the Solvent
For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[9] It is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and non-polar compounds.[9][10] However, it is critical to acknowledge that DMSO is not inert and can have biological effects. High concentrations of DMSO can be toxic to cells and interfere with assay components.[8] Therefore, a key principle is to use the lowest possible final concentration of DMSO in the assay, typically well below 0.5%, and ideally at or below 0.1%.
The Challenge of Aqueous Dilution
A common pitfall is the precipitation of the compound when the DMSO stock solution is diluted into the aqueous assay buffer. This phenomenon, often referred to as a "solvent shift," occurs because the compound is no longer in its preferred solvent environment. This underscores the importance of not only dissolving the compound in the stock solvent but also ensuring its solubility is maintained at the final working concentration in the assay medium.
PART 2: Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (200 proof, absolute)
-
Sterile deionized water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
Procedure:
-
Solvent Selection: Begin with DMSO as the primary solvent. Ethanol can be considered as an alternative.
-
Preparation of Test Slurries:
-
Weigh out a precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO) to create a high-concentration slurry.
-
-
Solubilization Process:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious as heat may degrade some compounds.
-
Visually inspect the solution for any remaining solid particles against a dark background.
-
-
Incremental Solvent Addition:
-
If the compound remains insoluble, add additional solvent in small, measured increments (e.g., 10 µL at a time), repeating the vortexing and sonication steps after each addition.
-
Carefully record the total volume of solvent required to completely dissolve the compound.
-
-
Calculation of Solubility:
-
Calculate the approximate solubility in mg/mL and convert to molarity.
-
-
Aqueous Miscibility Check:
-
Once a concentrated stock in the organic solvent is achieved, perform a test dilution into your final assay buffer (e.g., cell culture medium or PBS).
-
For example, add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer (for a final concentration of 10 µM and 0.1% DMSO).
-
Vortex immediately and let the solution stand at the assay temperature for at least 30 minutes.
-
Visually inspect for any signs of precipitation or turbidity.
-
Protocol 2: Preparation of a High-Concentration Stock Solution
Based on the findings from Protocol 1, this protocol describes the preparation of a standard stock solution. DMSO is used as the example solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-handling: Before opening the vial, gently tap it to ensure all the powder is at the bottom.
-
Calculation:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound and the volume of DMSO required.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 175.19 g/mol x 1000 mg/g = 1.75 mg
-
-
-
Dissolution:
-
Accurately weigh the calculated amount of this compound and place it in a sterile tube. For small quantities, it is often more accurate to dissolve the entire contents of the vial.
-
Add the calculated volume of anhydrous DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, use sonication as described in Protocol 1.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
-
Protocol 3: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution to the final working concentration in the assay medium.
Key Considerations:
-
Final DMSO Concentration: It is imperative to maintain a consistent and low final DMSO concentration across all experimental conditions, including vehicle controls. A final DMSO concentration of ≤ 0.1% is recommended for most cell-based assays.
-
Stepwise Dilution: To avoid precipitation, it is advisable to perform serial dilutions rather than a single large dilution.
-
Fresh Preparations: Always prepare fresh working solutions immediately before each experiment.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in the assay medium. For example, dilute the 10 mM stock 1:100 in the medium to create a 100 µM solution (with 1% DMSO).
-
-
Final Dilution:
-
Use the intermediate solution to prepare the final desired concentrations in the assay plates. For example, to achieve a final concentration of 10 µM, add 1 part of the 100 µM intermediate solution to 9 parts of the medium. This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound.
-
Mixing: Gently mix the contents of the assay wells after adding the compound to ensure a uniform concentration.
PART 3: Visualization and Workflow
Workflow for Preparation and Use
The following diagram illustrates the overall workflow from receiving the solid compound to its application in an in vitro assay.
Caption: Workflow for preparing this compound solutions.
Decision Tree for Troubleshooting Solubility Issues
If precipitation is observed at any stage, the following decision tree can guide troubleshooting.
Caption: Troubleshooting guide for solubility problems.
Conclusion
The successful use of this compound in in vitro research hinges on a meticulous and systematic approach to its dissolution. While specific solubility data for this compound is limited, the protocols outlined in this guide provide a robust framework for preparing stable and effective solutions. By starting with a powerful solvent like DMSO, carefully controlling the final solvent concentration, and being vigilant for signs of precipitation, researchers can generate high-quality, reproducible data. The inclusion of appropriate vehicle controls in all experiments is non-negotiable for the valid interpretation of results.
References
- T. Ank, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. MethodsX, 2, 119-123.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (2023). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Retrieved from [Link]
-
MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-methoxy-2-methylquinolin-4-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
Pharmaceutical Technology. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- BenchChem. (2025).
-
Pharmaceutical Technology. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]
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PubMed Central (PMC). (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of quinoline derivative 5a–d under solvent-free conditions. Retrieved from [Link]
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PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]
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Application Note: A Novel Fluorometric Assay for Cell Viability and Cytotoxicity Using 6-Methoxyquinolin-4-OL Precursor
Introduction: The Imperative for Robust Cell Viability Assessment
The accurate determination of cell viability is a cornerstone of modern biomedical research, toxicology, and drug discovery.[1][2][3] Measurements of cellular health are critical for evaluating the cytotoxic effects of novel therapeutic compounds, optimizing cell culture conditions, and understanding the fundamental processes of cell death.[2][3] Assays that measure metabolic activity or membrane integrity are commonly employed for this purpose.[3][4] Fluorescence-based methods, in particular, offer high sensitivity and are amenable to high-throughput screening platforms.[1][4]
This application note describes a novel fluorescence-based cell viability assay utilizing a cell-permeable, non-fluorescent precursor that is enzymatically converted to the highly fluorescent molecule 6-Methoxyquinolin-4-OL within metabolically active cells. This assay provides a sensitive and reliable method for quantifying viable cells and assessing cytotoxicity.
Principle of the Assay: A Tale of Two Molecules
The assay is predicated on the principle that viable cells possess intact plasma membranes and active intracellular esterases.[5][6] The core of this method is a non-fluorescent, cell-permeable precursor, 6-Methoxyquinolin-4-yl acetate. This molecule readily crosses the membranes of both live and dead cells. However, only in viable cells, with active intracellular esterases, is the acetate group cleaved. This hydrolysis event releases the highly fluorescent this compound, which is then retained within the cell, leading to a significant increase in fluorescence intensity. In contrast, cells with compromised membrane integrity or diminished metabolic activity exhibit significantly lower fluorescence, providing a clear distinction between viable and non-viable cell populations.
The fluorescence of the resulting this compound can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer, with excitation and emission maxima typically in the UV/blue and blue/green regions of the spectrum, respectively. The intensity of the generated fluorescence is directly proportional to the number of viable cells in the sample.
Hypothetical Mechanism of Action
Figure 2. A schematic representation of the cytotoxicity assay workflow.
Data and Expected Results
The following table provides a hypothetical example of expected results for a cytotoxicity assay using the this compound precursor.
| Compound X Conc. (µM) | Average Fluorescence (RFU) | % Viability |
| 0 (Untreated Control) | 15000 | 100% |
| 0.1 | 14500 | 96.7% |
| 1 | 12000 | 80.0% |
| 10 | 7500 | 50.0% |
| 100 | 1500 | 10.0% |
| Positive Control (Lysis) | 500 | 3.3% |
| Blank (Media only) | 100 | 0% |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure that the phenol red in the culture medium is removed before adding the precursor, as it can interfere with fluorescence measurements. Using serum-free medium for the final incubation step can also reduce background.
-
Low Signal: The cell density may be too low, or the incubation time with the precursor may be insufficient. Optimize these parameters for your specific cell line.
-
Compound Interference: Some test compounds may be inherently fluorescent or may quench the fluorescence of this compound. It is crucial to run a control with the compound in cell-free medium to assess for any intrinsic fluorescence.
-
Cell Line Variability: The activity of intracellular esterases can vary between cell lines. Therefore, optimization of the assay conditions is recommended for each new cell line.
Conclusion
The this compound precursor-based cell viability assay offers a sensitive, rapid, and robust method for the quantification of viable cells. Its simple, homogeneous format makes it highly suitable for high-throughput screening applications in drug discovery and toxicology. The clear mechanistic principle, grounded in the enzymatic activity of viable cells, ensures the reliability and reproducibility of the results.
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- Elsevier. (2017, December 18). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PubMed.
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- PubMed. (2018, May 22). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae.
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Application Notes and Protocols for a Comprehensive Evaluation of the Antimicrobial Activity of 6-Methoxyquinolin-4-OL
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 6-Methoxyquinolin-4-OL, a quinoline derivative of significant interest. Quinolines are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antimicrobial effects[1]. This guide moves beyond a simple recitation of procedural steps, offering in-depth, field-proven protocols grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI)[2][3][4]. We will explore the causality behind key experimental choices, ensuring a robust and reproducible assessment of the compound's bacteriostatic and bactericidal potential. The protocols detailed herein—broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, and the Kirby-Bauer disk diffusion assay—are designed to be self-validating through the inclusion of appropriate controls.
Introduction: The Scientific Rationale
Quinoline and its derivatives have long been a cornerstone in the development of antimicrobial agents[1]. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death. The addition of a methoxy group at the 6-position and a hydroxyl group at the 4-position, as in this compound, can significantly modulate the compound's electronic and steric properties, potentially enhancing its antimicrobial efficacy and altering its spectrum of activity[5][6].
A rigorous and standardized assessment of a novel compound's antimicrobial activity is paramount in the early stages of drug discovery. The determination of the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism—is a fundamental quantitative measure of its potency[7][8]. Following this, the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill 99.9% of the initial bacterial inoculum, distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity[8][9][10]. This distinction is critical for therapeutic applications.
This guide will provide detailed, step-by-step protocols for determining the MIC and MBC of this compound using the broth microdilution method, a standardized and widely accepted technique[3][7]. Additionally, we will cover the Kirby-Bauer disk diffusion method, a qualitative or semi-quantitative assay that provides a preliminary assessment of antimicrobial susceptibility[11][12][13].
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound. As a quinoline derivative, it should be handled with care.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[14][15][16].
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[16][17].
-
Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[14][18].
-
Waste Disposal: Dispose of all chemical waste, including unused compound and contaminated materials, in accordance with institutional and local regulations[16].
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism[7]. This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension[2][3][7].
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL. The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the highest concentration used in the assay.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will result in a concentration range from 640 µg/mL down to 1.25 µg/mL in the first 10 wells.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria)[7].
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[19].
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[9][10].
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate[19]. Be sure to label each plate corresponding to the concentration of the well it was plated from.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
Workflow for MBC Determination
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Data Presentation and Interpretation
Disclaimer: The following data are for illustrative purposes and may not represent the exact values for all strains. Actual values should be determined experimentally.
Table 1: Illustrative MIC and MBC Values for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 64 | >256 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[19]
Table 2: Illustrative Zone of Inhibition Diameters for this compound (Disk Content: 30 µg)
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 22 |
| Escherichia coli | 25922 | 18 |
| Pseudomonas aeruginosa | 27853 | 10 |
| Enterococcus faecalis | 29212 | 24 |
Interpretation of Zone Diameters: The interpretation of zone diameters as susceptible, intermediate, or resistant requires correlation with established breakpoints for standardized antimicrobial agents. For a novel compound like this compound, these breakpoints would need to be established through further comprehensive studies.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the antimicrobial activity of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data on the compound's MIC, MBC, and susceptibility profile. This information is crucial for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy trials. The systematic approach detailed herein ensures scientific integrity and provides a solid foundation for the evaluation of this promising quinoline derivative as a potential new antimicrobial agent.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Microbiology International. Broth Microdilution. Retrieved from [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015, January 1). Retrieved from [Link]
-
Wikipedia. Disk diffusion test. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
JoVE. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Regulations.gov. M07-A8. Retrieved from [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). Retrieved from [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]
-
MDPI. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]
-
ResearchGate. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025, August 6). Retrieved from [Link]
-
PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-8. Retrieved from [Link]
-
Science Lab. (2010, June 10). Material Safety Data Sheet Quinoline. Retrieved from [Link]
-
EHS. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
-
National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design: 6-Methoxyquinolin-4-OL Studies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo experiments for the investigational compound 6-Methoxyquinolin-4-OL. While direct in vivo data for this specific molecule is not extensively published, its structural relationship to compounds with known biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, provides a rational basis for its preclinical evaluation.[1][2][3] This document outlines a tiered approach to in vivo testing, beginning with essential preliminary assessments of toxicity and pharmacokinetics, followed by guidance on designing efficacy studies in relevant disease models. The protocols herein are grounded in established principles of preclinical research and adhere to international guidelines to ensure scientific rigor, reproducibility, and ethical conduct.[4][5][6]
Introduction to this compound and Rationale for In Vivo Studies
This compound is a heterocyclic organic compound featuring a quinoline core, a structure that is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active molecules.[7] The quinoline scaffold is found in pharmaceuticals with applications ranging from anticancer and anti-infective agents to modulators of various biological pathways.[3] Notably, the 6-methoxyquinoline moiety is a key structural feature of quinine, a historically significant antimalarial drug, and its derivatives, which have been explored for antibacterial, antiviral, and antiarrhythmic properties.[2][8] Furthermore, analogues of 6-methoxyquinoline have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.[1]
Given the therapeutic potential suggested by its chemical architecture, a systematic in vivo evaluation of this compound is a critical step in elucidating its pharmacological profile and potential for clinical translation.[9][10] In vivo studies are indispensable for understanding a compound's behavior in a complex biological system, providing crucial data on its safety, efficacy, and pharmacokinetic properties that cannot be fully recapitulated by in vitro models.[11][12]
Foundational Principles of Rigorous In Vivo Experimental Design
A well-designed in vivo study is paramount for generating reliable and translatable data.[13] The following principles should be integrated into all experimental protocols to minimize bias and ensure the scientific validity of the results.[5][14]
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all experimental designs.[12]
-
Animal Model Selection: The choice of animal model is critical and should be based on its physiological and pathological relevance to the human condition being studied.[9][15] Rodents, such as mice and rats, are commonly used in early-stage preclinical research due to their genetic and physiological similarities to humans, as well as practical considerations like their small size, shorter lifespan, and established disease models.[9][10]
-
Sample Size Determination: The number of animals per group should be statistically justified to ensure that the study is sufficiently powered to detect a meaningful biological effect while avoiding the unnecessary use of animals.
-
Randomization and Blinding: To mitigate selection bias, animals should be randomly assigned to treatment and control groups. Blinding of investigators to the treatment allocation during the experiment and data analysis is essential to prevent observer bias.[13]
-
Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is fundamental for interpreting the effects of the test compound.
Tier 1: Preliminary In Vivo Assessment
The initial phase of in vivo testing focuses on establishing the safety profile and understanding the pharmacokinetic behavior of this compound.
Acute Toxicity Studies
The primary objective of an acute toxicity study is to determine the potential adverse effects of a single high dose of the compound and to establish a safe starting dose for subsequent studies.[16] The OECD Test Guideline 425 (Up-and-Down Procedure) is a recommended approach that minimizes the number of animals required.[17]
Protocol: Acute Oral Toxicity Study (Following OECD TG 425)
-
Animal Model: Female Swiss albino mice (8-12 weeks old). Testing is often initiated in one sex (usually females) as they are generally more sensitive.[17]
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow a minimum of 5 days for acclimatization before the start of the study.
-
Dose Selection: A starting dose is chosen based on available in vitro cytotoxicity data or information from structurally related compounds. A default starting dose of 175 mg/kg can be used in the absence of such information.[17]
-
Administration: The compound is administered orally via gavage. A suitable vehicle (e.g., 0.5% carboxymethyl cellulose) should be selected based on the solubility of this compound.
-
Procedure:
-
Dose a single animal at the starting dose.
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until the stopping criteria are met, typically after observing a specified number of reversals in outcome.
-
-
Observations: Animals are observed for clinical signs of toxicity immediately after dosing and periodically for 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
-
Endpoint: The study allows for the calculation of an estimated LD50 and confidence intervals, and provides information on the signs of toxicity.[17] All surviving animals are euthanized at the end of the 14-day observation period for gross necropsy.
| Parameter | Description |
| Test Guideline | OECD 425 |
| Species | Mouse (or Rat) |
| Sex | Typically female |
| Starting Dose | Based on prior data or 175 mg/kg default |
| Route | Oral (or intended clinical route) |
| Observation Period | 14 days |
| Primary Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings. |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[18] This information is crucial for designing rational dosing schedules in efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg)
-
-
Administration:
-
IV: Administer via the tail vein. The formulation must be a sterile, particle-free solution.
-
PO: Administer via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via tail snip or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes |
| F% (Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation (calculated by comparing PO and IV AUC) |
Tier 2: Efficacy Studies in Disease Models
Based on the known activities of related quinoline compounds, efficacy studies for this compound could be rationally designed in models of cancer, inflammation, or microbial infection. The following are example workflows.
Anticancer Efficacy Study: Xenograft Mouse Model
Rationale: Quinoline derivatives have shown promise as anticancer agents.[1][3] A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the antitumor activity of a novel compound.
Protocol:
-
Cell Line and Animal Model: Use a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer). Implant cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment:
-
Vehicle Control Group: Administer the vehicle used to formulate the compound.
-
Treatment Group(s): Administer this compound at one or more dose levels, determined from the acute toxicity and PK studies. Dosing can be daily or on another schedule, via a relevant route (e.g., oral or intraperitoneal).
-
Positive Control Group (Optional): A standard-of-care chemotherapy agent for the specific cancer type.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Anti-inflammatory Efficacy Study: Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and well-characterized model of acute inflammation.
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice.
-
Treatment:
-
Administer this compound orally at various doses one hour before the inflammatory insult.
-
A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Visualizations and Workflows
Caption: General workflow for the in vivo evaluation of this compound.
Caption: Workflow for a typical anticancer xenograft study.
Conclusion
The systematic in vivo evaluation outlined in these application notes provides a robust framework for characterizing the pharmacological profile of this compound. By progressing through a tiered approach, from foundational safety and pharmacokinetic assessments to targeted efficacy studies, researchers can generate the critical data necessary to validate the therapeutic potential of this compound. Adherence to rigorous experimental design principles and international guidelines is essential for ensuring the quality and translatability of the findings, ultimately paving the way for potential clinical development.
References
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- Role of animal models in biomedical research: a review - PMC. (2022-07-01). (URL: )
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- General Principles of Preclinical Study Design - PMC - NIH. (URL: )
- Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022-04-14). (URL: )
- OECD Test Guideline 425 - National Toxicology Program (NTP). (URL: )
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OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])
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Toxicity Studies and OECD Guidelines - YouTube. (2020-05-17). (URL: [Link])
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Summary of preclinical guidelines for in vivo experiments identified through various database searches. - ResearchGate. (URL: [Link])
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Emerging Alternatives to Animal Models for Toxicology Testing | VxP Pharma. (2020-01-11). (URL: [Link])
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Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (URL: [Link])
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Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])
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Animal models - EUPATI Toolbox. (URL: [Link])
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Animal models in pharmacology and toxicology - ResearchGate. (URL: [Link])
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In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). (URL: [Link])
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Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22). (URL: [Link])
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General Considerations for Preclinical Studies Submissions. (2024-03-27). (URL: [Link])
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Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC - NIH. (URL: [Link])
-
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023-05-29). (URL: [Link])
-
6-Methoxyquinoline: Comprehensive Overview and Applications. (2025-03-03). (URL: [Link])
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. (2023-10-08). (URL: [Link])
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed. (2023-10-08). (URL: [Link])
-
6-Methoxyquinoline: A Key Synthesis Intermediate for Chemical Industry. (URL: [Link])
-
(PDF) Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - ResearchGate. (2023-10-04). (URL: [Link])
-
6-Methoxyquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])
-
Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF - ResearchGate. (URL: [Link])
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: [Link])
-
6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem. (URL: [Link])
-
6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (URL: [Link])
-
(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate - PubChem. (URL: [Link])
-
8-Methoxy-6-methylquinolin-4-ol | C11H11NO2 | CID 839319 - PubChem - NIH. (URL: [Link])
-
Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - MDPI. (URL: [Link])
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. (2021-08-05). (URL: [Link])
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Chemical Constituents of the Methanolic Extract of Leaves of Leiothrix spiralis Ruhland and Their Antimicrobial Activity - PMC - NIH. (URL: [Link])
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - ResearchGate. (2025-10-15). (URL: [Link])
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinolin-4-ol
Welcome to the technical support center for the synthesis of 6-Methoxyquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory conditions.
The synthesis of quinolin-4-one cores is a foundational process in medicinal chemistry, leading to a vast array of therapeutic agents.[1] this compound, specifically, is a key intermediate in the development of various biologically active molecules. The most common and reliable route to this compound is the Gould-Jacobs reaction , which involves the condensation of p-anisidine (4-methoxyaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization.[2][3]
This guide will focus primarily on optimizing the Gould-Jacobs pathway, addressing the critical challenges of thermal cyclization and product purification.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is very low. What is the most likely cause?
A1: The most yield-critical step in the Gould-Jacobs synthesis is the thermal cyclization of the anilidomethylenemalonate intermediate.[1] Low yields are almost always traced back to suboptimal conditions in this step. The primary causes are either an insufficient reaction temperature to initiate the 6-electron electrocyclization or, conversely, excessive temperature leading to product decomposition and undesirable side reactions.[4][5]
Q2: The reaction mixture turns dark brown or black during the cyclization step. Is this normal?
A2: Significant darkening or charring indicates product decomposition. This occurs when the reaction temperature is too high or maintained for too long.[4] While the required temperature is high (typically >250 °C), careful control is paramount. Using a high-boiling, inert solvent helps to maintain a stable and uniform temperature, mitigating the formation of "hot spots" that can cause decomposition.[5]
Q3: What is the best solvent for the high-temperature cyclization step?
A3: The use of a high-boiling, thermally stable, and inert solvent is critical for achieving high yields. Solvents like diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are highly recommended.[1] These solvents facilitate efficient heat transfer and can increase cyclization yields to as high as 95%.[1][5] While mineral oil can also be used, Dowtherm A and diphenyl ether are generally preferred for their thermal stability.[5]
Q4: How can I effectively remove high-boiling solvents like Dowtherm A or diphenyl ether after the reaction?
A4: Removing these solvents is a common challenge.[5] After the reaction mixture has cooled, the product often precipitates. You can add a non-polar solvent like cyclohexane or hexanes to further encourage precipitation.[1] The solid product can then be collected by filtration and washed thoroughly with the same non-polar solvent to remove residual high-boiling solvent.
Troubleshooting Guide: From Low Yields to Pure Product
This section provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.
Issue 1: Incomplete Condensation of p-Anisidine and Diethyl Ethoxymethylenemalonate (DEEMM)
-
Symptoms: TLC analysis of the initial reaction mixture shows a significant amount of remaining p-anisidine.
-
Causality: The initial condensation reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[6] Incomplete reactions are often due to insufficient heating or failure to remove the ethanol byproduct, which can inhibit the reaction equilibrium.
-
Solutions & Protocols:
-
Verify Reagent Purity: Ensure both p-anisidine and DEEMM are pure. Impurities can interfere with the reaction.[7]
-
Optimize Temperature: Heat the mixture of p-anisidine (1.0 eq) and DEEMM (1.0-1.2 eq) to 100-130 °C for 1-2 hours.[6]
-
Remove Byproduct: If possible, perform this step under reduced pressure or with a nitrogen stream to facilitate the removal of the ethanol byproduct, driving the reaction to completion.[6]
-
Issue 2: Poor Yield During Thermal Cyclization
-
Symptoms: Low yield of the desired this compound after the high-temperature step, often accompanied by a dark, tarry reaction mixture.
-
Causality: The thermal cyclization is an intramolecular 6-electron electrocyclization that requires substantial thermal energy (typically >250 °C) to overcome the activation barrier.[6] Without a suitable high-boiling solvent, heat distribution is poor, leading to localized overheating and decomposition.
-
Solutions & Protocols:
-
Utilize a High-Boiling Solvent: The most critical adjustment is the use of a solvent like Dowtherm A. This ensures uniform heating and prevents charring.[1][8]
-
Precise Temperature Control: Heat the solvent to its reflux temperature (e.g., Dowtherm A refluxes at ~257 °C) before adding the intermediate. This ensures the intermediate is rapidly brought to the optimal reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.[9]
-
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocols
This section provides a reliable, two-step protocol for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM, 1.1 eq).
-
Reaction: Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction should become a homogenous melt.[10]
-
Workup: Cool the reaction mixture to room temperature. The product, a pale yellow solid, should crystallize upon standing. It can be used directly in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add Dowtherm A solvent (approx. 10 mL per gram of intermediate).
-
Heating: Heat the Dowtherm A to reflux (~257 °C) under an inert nitrogen atmosphere.[8]
-
Addition: Add the crude intermediate from Step 1 portion-wise to the refluxing solvent over 10-15 minutes.
-
Reaction: Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete.[8]
-
Isolation: Allow the mixture to cool to below 100 °C. Add an equal volume of cyclohexane to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold cyclohexane or hexanes to remove all traces of Dowtherm A. The product can be further purified by recrystallization from ethanol or acetic acid.
Visual Workflow of the Gould-Jacobs Synthesis
Caption: The two-step Gould-Jacobs synthesis pathway.
Data Summary: Cyclization Conditions
The choice of solvent and temperature is paramount for the cyclization step. The following table summarizes various conditions and their impact on yield.
| Condition | Temperature (°C) | Solvent | Reported Yield | Reference |
| Thermal, Neat | 240-250 | None | Moderate (<30%) | [5] |
| Thermal, Solvent | ~257 | Diphenyl Ether | Up to 95% | [5] |
| Thermal, Solvent | ~257 | Dowtherm A | Up to 95% | [1][5] |
| Thermal, Solvent | 250 | Mineral Oil | Good, up to 95% | [5] |
| Microwave | 300 | None (excess DEEM) | 37% | [11] |
Note: Microwave synthesis can dramatically shorten reaction times but may require careful optimization to prevent decarboxylation and degradation at very high temperatures.[11]
References
-
Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Toxicological Research. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules. Retrieved from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). Molecules. Retrieved from [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Organic-Chemistry.org. Retrieved from [Link]
- Method for synthetizing 6-methoxyquinoline. (2014). Google Patents (CN103804289A).
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules. Retrieved from [Link]
-
Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage Application Note (AN056). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
DOWTHERM™ A Synthetic Thermal Fluid. (n.d.). Dow. Retrieved from [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2023). Molbank. Retrieved from [Link]
-
2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]
- New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020). Google Patents (CN111440118A).
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- 3. Gould-Jacobs Reaction [drugfuture.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. ablelab.eu [ablelab.eu]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Methoxyquinolin-4-OL
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 6-Methoxyquinolin-4-OL. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a significant problem?
Peak tailing is a chromatographic phenomenon where a peak is not symmetrical, exhibiting a trailing edge that extends towards the baseline.[1] In an ideal chromatogram, peaks are Gaussian or symmetrical in shape. We quantify this distortion using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered tailing and indicates an underlying issue in the analytical method.[1]
This is a significant problem because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation difficult.[2]
-
Inaccurate Quantification: The distorted peak shape complicates accurate peak integration, leading to unreliable quantitative results.[2][3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
Q2: Why is this compound particularly prone to peak tailing?
This compound, like many quinoline derivatives, possesses a basic nitrogen atom within its heterocyclic ring structure. In the acidic mobile phases commonly used in reversed-phase HPLC, this nitrogen atom becomes protonated, carrying a positive charge. This positive charge can then engage in strong, secondary ionic interactions with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[4][5] These interactions are a primary cause of peak tailing for basic compounds.[4][6]
Some molecules of the analyte are retained longer due to these strong interactions, while others elute normally, resulting in a "tail" on the peak.[4]
Q3: What are silanol groups and how exactly do they cause peak tailing?
Silanol groups (Si-OH) are hydroxyl groups attached to silicon atoms on the surface of the silica particles used in most reversed-phase HPLC columns.[4] Even after chemically bonding the C18 chains and "end-capping" the column, some residual silanol groups remain due to steric hindrance.[4][7]
These silanols are not all identical and can exist in different forms, such as free, geminal, or associated silanols.[6] The free silanols are the most acidic and, therefore, the most problematic.[6]
The mechanism of tailing involves two key steps:
-
Ionization: At mobile phase pH levels above approximately 3.5-4, the acidic silanol groups can deprotonate to form negatively charged silanate ions (Si-O⁻).
-
Secondary Interaction: The positively charged, protonated this compound analyte can then interact with these negatively charged silanate sites via a strong ion-exchange mechanism.[3][4] This is a "secondary" retention mechanism, separate from the intended hydrophobic (reversed-phase) interaction, and it leads directly to peak tailing.[4]
Step 1: Mobile Phase Optimization
Optimizing the mobile phase is the most powerful and cost-effective strategy for mitigating peak tailing.
Q4: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is the most critical factor. [8]It controls the ionization state of both the basic analyte and the acidic silanol groups. [4][8]
-
Low pH (2.5 - 3.5): At a low pH, the concentration of hydrogen ions is high. This suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form. [6][8]While the this compound will be fully protonated (positively charged), the lack of negatively charged silanate sites on the stationary phase dramatically reduces the problematic secondary ionic interactions. [8]This is often the most effective strategy for improving the peak shape of basic compounds. [6][8]* High pH ( > 8): An alternative, though less common, approach is to use a high pH mobile phase. This deprotonates the basic analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with silanate groups. However, this requires a special pH-stable column (e.g., hybrid or polymer-based) as standard silica columns will dissolve at high pH. [9]
pH Range Recommended Buffers (Volatile, MS-Compatible) Mechanism of Action 2.5 - 3.5 Formic Acid, Ammonium Formate Suppresses silanol ionization, minimizing interaction sites. [8][9] 4.0 - 6.0 Acetic Acid, Ammonium Acetate Often problematic. Partial ionization of both silanols and analyte can lead to poor peak shape. | > 8.0 | Ammonium Bicarbonate, Ammonium Hydroxide | Neutralizes the basic analyte. Requires a high-pH stable column. [9]|
Q5: What is the role of buffer concentration and type?
Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape. [8]The higher concentration of buffer cations (like NH₄⁺ from ammonium formate) can compete with the protonated analyte for interaction with any available silanate sites, effectively "masking" them and reducing tailing. [5]
Q6: Should I use mobile phase additives like triethylamine (TEA)?
Historically, adding a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase was a common strategy. [6][8][9]TEA is a small basic compound that preferentially interacts with the active silanol sites, blocking them from interacting with the analyte. [8]While effective, this approach is declining in popularity because:
-
Modern, high-purity "Type B" silica columns have far fewer active silanols, reducing the need for such additives. [6][9]* TEA can be difficult to flush from a column and can suppress ionization in mass spectrometry (MS) detectors.
Recommendation: Use TEA only as a last resort for older methods or columns. Optimizing pH and using a modern, well-end-capped column is a superior solution. [9]
Step 2: Column Selection & Hardware
If mobile phase optimization does not resolve the issue, the column itself or the HPLC system hardware may be the culprit.
Q7: My peak is still tailing. Could it be my column?
Yes, column chemistry is a major factor. Not all C18 columns are the same.
-
Silica Purity (Type A vs. Type B): Modern columns are made from high-purity "Type B" silica, which has significantly lower metal content and fewer acidic silanol sites compared to older "Type A" silica. [9]Using a modern Type B column is highly recommended.
-
End-Capping: A well-end-capped column has had most of its residual silanols chemically deactivated with a small silylating agent. This is crucial for analyzing basic compounds.
-
Alternative Stationary Phases: If tailing persists, consider a different stationary phase chemistry designed to minimize silanol interactions. [6]
Column Type Description Suitability for this compound Standard End-Capped C18 The most common type. Performance varies by manufacturer. Good starting point, but may still show tailing. Hybrid Particle (e.g., BEH, CSH) Silica-organic hybrid particles offer better pH stability and reduced silanol activity. [6][9] Excellent. Often provides superior peak shape for basic compounds. Polar-Embedded The C18 chain has a polar group (e.g., amide, carbamate) embedded within it. Excellent. The polar group helps to shield the analyte from residual silanols. | Polymer-Based | Based on an organic polymer (e.g., polystyrene-divinylbenzene) instead of silica. | Very Good. No silanol groups, but may have different selectivity. |
Q8: Could my HPLC system (hardware) be causing the tailing?
While less common, system issues can contribute to peak distortion that looks like tailing.
-
Extra-Column Volume: Excessive volume from long tubing, loose fittings, or a large detector cell can cause peak broadening and asymmetry. [2]Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting flow and causing peak tailing. [2]Using a guard column or in-line filter is a good preventative measure. [10]
Step 3: Sample & Injection Conditions
Q9: Can the way I prepare my sample cause peak tailing?
Absolutely. Two common culprits are column overload and solvent mismatch.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks. [2]To test for this, prepare and inject a sample that is 10 times more dilute. If the peak shape improves significantly, you were likely overloading the column.
-
Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Injecting a sample dissolved in a very strong solvent (e.g., 100% acetonitrile) into a weak mobile phase (e.g., 95% water) can cause severe peak distortion. Ideally, dissolve your sample directly in the initial mobile phase composition.
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
-
Prepare Aqueous Stock Buffers:
-
pH 2.7: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
pH 3.5: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.5 with formic acid.
-
pH 4.5: Prepare a 20 mM ammonium acetate buffer and adjust the pH to 4.5 with acetic acid.
-
-
Prepare Mobile Phases: For each aqueous buffer, prepare a mobile phase with an appropriate amount of organic solvent (e.g., acetonitrile or methanol) to achieve a suitable retention time for your analyte (e.g., 80:20 Aqueous:Organic).
-
Column Equilibration: For each new mobile phase, equilibrate the column for at least 20 column volumes before injecting the sample.
-
Injection and Analysis: Inject a standard solution of this compound.
-
Evaluation: Compare the chromatograms obtained at each pH. Record the retention time, peak asymmetry (Tf or As), and plate count (N). Select the pH that provides the best combination of retention and peak symmetry.
References
- The Theory of HPLC Column Chemistry. (n.d.). Chromacademy.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Technology Networks.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). Shimadzu.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. (2025). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). YMC.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
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- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxyquinolin-4-ol Derivatization
Welcome to the technical support center for the derivatization of 6-methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the derivatization of this quinoline derivative. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary methods for derivatizing this compound involve O-alkylation and N-alkylation, with O-alkylation generally being the more common and desired pathway for many applications in drug discovery.[1][2] The hydroxyl group at the 4-position can be converted into an ether, which is a key step in the synthesis of various biologically active molecules, including potential antimycobacterial agents.[1]
Q2: What is the main challenge in the derivatization of this compound?
The main challenge lies in achieving regioselectivity. This compound exists in tautomeric equilibrium with 6-methoxy-1H-quinolin-4-one. This means that alkylation can occur at either the oxygen atom (O-alkylation) to form a 4-alkoxyquinoline or at the nitrogen atom (N-alkylation) to yield an N-alkyl-quinolin-4-one.[3] Controlling the reaction conditions to favor one product over the other is crucial for a successful synthesis.
Q3: Which reaction conditions generally favor O-alkylation over N-alkylation?
Generally, O-alkylation is favored under milder basic conditions and in polar aprotic solvents. The choice of base and solvent system plays a critical role in directing the regioselectivity of the reaction. For instance, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) tends to promote the formation of the O-alkylated product.[1][4]
Q4: When is N-alkylation the desired outcome, and how can it be promoted?
While often a side reaction, N-alkylation is sometimes the desired pathway for specific synthetic targets. Stronger bases and polar aprotic solvents can favor N-alkylation. Phase transfer catalysis (PTC) has also been shown to be an effective method for selective N-alkylation of similar quinolinone systems.[3][5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the derivatization of this compound.
Issue 1: Low Yield of the Desired O-Alkylated Product
Potential Cause: Incomplete deprotonation of the hydroxyl group, leading to unreacted starting material.
Suggested Solutions:
-
Base Selection: Ensure the base is strong enough to deprotonate the hydroxyl group but not so strong that it promotes significant N-alkylation. Cesium carbonate is often a good choice due to its mildness and high solubility in organic solvents.[1]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.[3]
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to ensure all reactants are well-solvated.[6][7]
Table 1: Recommended Conditions for O-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that favor O-alkylation.[1][4] |
| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents that facilitate the Sₙ2 reaction.[6][7] |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing side products. |
| Alkylating Agent | Alkyl halides (I > Br > Cl) | Iodides are the most reactive, leading to faster reactions.[8] |
Issue 2: Significant Formation of the N-Alkylated Side Product
Potential Cause: Reaction conditions are too harsh, favoring the thermodynamically more stable N-alkylated product.
Suggested Solutions:
-
Modify the Base: Switch to a milder base. For example, if you are using sodium hydride (NaH), consider changing to potassium carbonate.
-
Lower the Temperature: Running the reaction at a lower temperature can increase the kinetic control of the reaction, favoring the O-alkylated product.
-
Phase Transfer Catalysis (PTC): While often used for N-alkylation, careful selection of the phase transfer catalyst and reaction conditions can sometimes be optimized for O-alkylation.[5][9]
Issue 3: The Reaction is Sluggish or Does Not Proceed
Potential Cause: The alkylating agent is not reactive enough, or there are issues with reactant solubility.
Suggested Solutions:
-
Activate the Alkylating Agent: If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The in-situ formation of the more reactive alkyl iodide can significantly accelerate the reaction (Finkelstein reaction).[1]
-
Improve Solubility: Ensure all reactants are soluble in the chosen solvent. If necessary, a co-solvent system might be employed. Vigorous stirring is also crucial for heterogeneous reactions.[8]
Issue 4: Difficulty in Purifying the Product from Starting Material and Side Products
Potential Cause: Similar polarities of the starting material, O-alkylated product, and N-alkylated product can make chromatographic separation challenging.
Suggested Solutions:
-
Optimize Reaction Conversion: Aim for complete conversion of the starting material to simplify the purification process. Monitor the reaction closely by TLC.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good separation.
-
Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient to improve the separation of closely eluting compounds.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Reaction Setup: To a solution of this compound (1 equivalent) in dry acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃) (1.5 equivalents) and a catalytic amount of sodium iodide (NaI) (0.1 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with MeCN. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Spot the sample on a silica gel TLC plate alongside the starting material as a reference.
-
Eluent: Use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) as the eluent. A typical starting ratio is 7:3 or 1:1 (non-polar:polar).
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm). The product should have a different Rf value than the starting material.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the troubleshooting logic.
Caption: Competing O- and N-alkylation pathways for this compound.
Caption: A decision tree for troubleshooting low yields in O-alkylation reactions.
References
-
Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6 - TSI Journals. Available at: [Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC - PubMed Central. Available at: [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. Available at: [Link]
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. Available at: [Link]
-
Amine alkylation - Wikipedia. Available at: [Link]
-
Ch22: Alkylation of Amines. Available at: [Link]
-
Organic synthesis provides opportunities to transform drug discovery - PubMed. Available at: [Link]
Sources
- 1. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Stabilizing 6-Methoxyquinolin-4-ol in Solution
Welcome to the technical support center for 6-Methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the degradation of this compound in solution. Our approach is rooted in providing a deep causal understanding of experimental choices, ensuring the integrity and reproducibility of your results.
Proactive Stability Strategy: A Self-Validating Approach
Rather than a reactive troubleshooting process, we advocate for a proactive approach to understanding the stability of this compound in your specific experimental matrix. This involves a systematic evaluation of the compound's stability under various stress conditions.
Workflow for Establishing Compound Stability
The following workflow provides a structured approach to characterizing and mitigating the degradation of this compound.
Caption: Proactive workflow for assessing and mitigating this compound degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a gradual loss of my compound's concentration in my aqueous experimental medium over 24 hours. What could be the cause?
A1: Gradual loss of concentration is a classic sign of degradation. For quinoline derivatives like this compound, the primary suspects are pH instability, oxidation, and photodecomposition.[1] The 4-hydroxy group can make the molecule susceptible to pH-dependent degradation and oxidation.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your experimental medium. The stability of quinoline compounds is highly pH-dependent.[1]
-
Control for Light Exposure: Repeat a small-scale experiment with your vessel wrapped in aluminum foil or using an amber vial.[1] Compare the results to an experiment conducted under normal lighting conditions.
-
De-gas Your Solvent: If you suspect oxidation, prepare your medium using a solvent that has been de-gassed by sparging with nitrogen or argon.[1]
-
Temperature Control: Ensure your experimental setup is maintained at a consistent, controlled temperature, as elevated temperatures can accelerate degradation.[1]
Q2: My solution of this compound has developed a yellow or brownish tint. Is this indicative of degradation?
A2: Yes, a change in color is a strong indicator of chemical degradation, often due to the formation of colored degradation products through oxidative or photolytic pathways.
Troubleshooting Steps:
-
Analyze by HPLC-UV/Vis or LC-MS: The most definitive way to confirm degradation is to analyze your colored solution using a chromatographic method.[2][3] Compare the chromatogram to that of a freshly prepared, colorless solution. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.
-
Implement Light Protection: Immediately protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1]
-
Use an Inert Atmosphere: Prepare and store your solutions under an inert gas like nitrogen or argon to prevent oxidation.[1]
Q3: I'm seeing multiple peaks in my HPLC analysis of a sample that should only contain this compound. How can I confirm if these are degradation products?
A3: The presence of multiple unexpected peaks strongly suggests the presence of impurities or degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study as outlined in the "Proactive Stability Strategy" section. This will help you to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
-
LC-MS Analysis: If available, analyze your sample by LC-MS.[2][4] The mass-to-charge ratio of the unknown peaks can help in identifying them as potential degradation products (e.g., hydroxylated or oxidized species).
-
Review Your Solution Preparation: Ensure that the solvent you are using is of high purity and is not contributing to the degradation. Some solvents can contain impurities that may react with your compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: While specific solubility data for this compound is not widely published, quinoline derivatives with moderate lipophilicity are often soluble in organic solvents.[5] For stock solutions, dimethyl sulfoxide (DMSO) or ethanol are common choices. It is crucial to use anhydrous, high-purity solvents. For aqueous experiments, prepare the final dilution from the stock solution immediately before use.
Q2: How should I store my stock solution of this compound?
A2: Based on general guidelines for quinoline compounds, stock solutions should be stored under the following conditions to minimize degradation:
-
Temperature: Store at -20°C or -80°C.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (nitrogen or argon) to prevent repeated freeze-thaw cycles and exposure to air.[1]
Q3: At what pH is this compound most stable?
A3: The optimal pH for stability is compound-specific and should be determined experimentally through a forced degradation study at different pH values.[1] Generally, for quinoline compounds, extreme acidic or basic conditions can accelerate degradation.[1] A buffered solution in the neutral pH range (e.g., pH 6-8) is often a good starting point.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Slows down the rate of chemical degradation.[1] |
| Light Exposure | Store in amber vials or wrap in foil | Prevents photolytic degradation.[1] |
| Atmosphere | Store under inert gas (N2 or Ar) | Prevents oxidative degradation.[1] |
| Solvent for Stock | Anhydrous DMSO or Ethanol | Good solubility and less reactive than aqueous solutions. |
| Working Solution pH | Determine experimentally (start at pH 6-8) | Quinoline stability is highly pH-dependent.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature.[1]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60-80°C.[1]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a light source providing both UV and visible light. Wrap a control sample in aluminum foil.[1]
-
Sampling and Analysis: Take aliquots from each condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by a validated HPLC or LC-MS method to assess the percentage of degradation and the formation of new peaks.[1]
Protocol 2: HPLC Method for Degradation Analysis
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes. This will need to be optimized based on the results of the forced degradation study.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis detector, or use a diode-array detector to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
Column Temperature: 30-35°C[3]
References
-
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. Available from: [Link]
-
SAFETY DATA SHEET - 6-Methoxyquinoline. Fisher Scientific. Available from: [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. International Journal in Management and Social Science. Available from: [Link]
-
Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. PubMed. Available from: [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Available from: [Link]
-
Microbial degradation of quinoline and methylquinolines. ResearchGate. Available from: [Link]
-
Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. Available from: [Link]
-
8-Methoxy-6-methylquinolin-4-ol. PubChem - NIH. Available from: [Link]
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available from: [Link]
-
(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. Available from: [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. Available from: [Link]
-
Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers. Available from: [Link]
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. ResearchGate. Available from: [Link]
Sources
Minimizing off-target effects of 6-Methoxyquinolin-4-OL in cellular assays
Answering the user's request.## Technical Support Center: 6-Methoxyquinolin-4-OL
A Guide to Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to provide in-depth, practical solutions for identifying, understanding, and minimizing off-target effects in your cellular assays. As a quinoline derivative, this compound belongs to a versatile chemical class known for a wide spectrum of biological activities, from anticancer to antimicrobial properties.[1][2][3] This versatility, however, necessitates a rigorous approach to ensure that the observed biological effects are indeed due to the intended mechanism of action and not a consequence of unintended molecular interactions.
This resource is structured to address common challenges and questions through a series of FAQs for foundational knowledge and detailed troubleshooting guides for specific experimental problems. Our goal is to empower you with the expertise to generate reliable, reproducible, and accurately interpreted data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential biological activities?
This compound is a heterocyclic compound featuring a quinoline core structure. The quinoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for designing compounds with diverse pharmacological properties.[4] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, among others.[1][3][5] The specific biological activity of this compound itself is not extensively characterized in public literature, making it crucial for the researcher to empirically determine its mechanism of action and validate its primary target in their experimental system.
Q2: What are "off-target effects," and why are they a significant concern?
Q3: I'm starting a new series of experiments with this compound. What are the essential first steps to assess its activity and potential for off-target effects?
A systematic approach is critical. Before diving into complex mechanistic studies, you should establish a foundational understanding of the compound's activity profile in your chosen cell line.
-
Determine the Dose-Response Relationship: The first step is to perform a comprehensive dose-response curve for your primary endpoint (e.g., cell viability, inhibition of a specific enzyme). This will establish the effective concentration range (e.g., EC50 or IC50). Off-target effects often manifest at higher concentrations, so identifying the lowest effective concentration is key.[6]
-
Establish a Cytotoxicity Profile: Concurrently, perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which the compound becomes toxic to the cells (TC50).[6][8] A significant overlap between the effective and toxic concentrations may suggest that the observed phenotype is due to general toxicity rather than a specific on-target effect.
-
Run Essential Controls: Every experiment should include:
-
Vehicle Control: Typically DMSO, to control for any effects of the solvent.[9]
-
Positive Control: A well-characterized inhibitor of the hypothesized target or pathway to ensure the assay is performing as expected.
-
Negative/Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against the primary target. If this analog produces the same cellular effects, it strongly suggests an off-target mechanism.[1][6]
-
Q4: How do I distinguish a true on-target phenotype from a potential off-target artifact?
This is the central challenge. The most robust approach is to use orthogonal methods—independent experimental techniques that validate the same hypothesis. If the phenotype observed with this compound can be replicated by genetically silencing the intended target (e.g., using CRISPR or siRNA), it provides strong evidence for on-target activity.[6] Discrepancies between the chemical and genetic approaches are a red flag for off-target effects.[6][10]
Troubleshooting Guides: From Ambiguity to Clarity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: The observed cellular phenotype is inconsistent with the known biological function of my hypothesized target.
-
Question: I am studying a specific signaling pathway, and based on the literature, inhibiting my target protein should lead to apoptosis. However, with this compound, I'm observing cell cycle arrest but no significant apoptosis. What's going on?
-
Answer: This discrepancy is a classic indicator of off-target activity or an incomplete understanding of the target's role in your specific cellular context.[6] The compound may be interacting with other cellular machinery that dominates the ultimate phenotypic outcome.
Caption: Workflow for validating an observed cellular phenotype.
-
Orthogonal Chemical Probe: Use a well-validated, structurally different inhibitor of the same target. If this second compound recapitulates the phenotype (cell cycle arrest), it strengthens the on-target hypothesis. If it produces the expected apoptosis, it suggests the effects of this compound are off-target.[10]
-
Genetic Target Validation: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of the target protein.[11] This is the gold standard for validating that a phenotype is dependent on a specific target.[6]
-
Target Engagement Assay: Confirm that this compound is physically interacting with its intended target within the cell and at the concentrations that produce the phenotype.[6][12] Techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ can provide this crucial evidence.[10]
Issue 2: I'm seeing high levels of cell death at concentrations required to observe my desired biological effect.
-
Question: My dose-response curve shows that the IC50 for my pathway of interest is 10 µM, but my MTT assay shows the TC50 (50% toxic concentration) is also around 10-15 µM. How can I be sure my results are specific?
-
Answer: A narrow therapeutic window is a common problem and can indicate that the desired effect is linked to general cytotoxicity, which may be an off-target liability.[6] Your primary goal is to find conditions where the on-target effect is measurable in healthy, non-dying cells.
-
Refine Dose and Time: Perform a matrix of concentrations and incubation times. A shorter incubation period might be sufficient to observe the on-target effect before widespread cytotoxicity kicks in.[6]
-
Use a More Sensitive Assay: Your primary assay might not be sensitive enough to detect subtle on-target effects at lower, non-toxic concentrations. Consider a more direct and proximal readout of target activity (e.g., a Western blot for a direct downstream phosphorylation event vs. a long-term proliferation assay).[12]
-
Assess Different Cell Lines: The observed cytotoxicity could be specific to your chosen cell line due to its unique genetic background or expression of off-target proteins.[6][8] Testing in a different, relevant cell line can help determine if the toxicity is a general property of the compound.
This protocol is a standard method to assess metabolic activity, which is often used as a proxy for cell viability.[9][13]
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with the medium containing your compound dilutions. Remember to include vehicle-only (e.g., DMSO) and untreated controls.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Issue 3: I don't know the primary target. How can I identify potential on- and off-targets?
-
Question: this compound is a novel compound from our screening library, and its molecular target is unknown. What strategies can I use to identify its binding partners and differentiate on-targets from off-targets?
-
Answer: Target identification for a novel compound is a complex but critical process for further development. A multi-pronged approach combining computational prediction with empirical screening is most effective.
Caption: A comprehensive workflow for novel target identification.
-
In Silico Target Prediction: Use computational tools that predict potential protein targets based on the chemical structure of this compound. Databases like SwissTargetPrediction can provide a list of hypothetical targets to guide your experimental work.[14]
-
Broad-Panel Biochemical Screening: Submit the compound to commercial screening services that test its activity against large panels of proteins, such as hundreds of kinases or GPCRs.[7][8] This is a powerful, unbiased way to identify potential molecular targets.
-
Chemical Proteomics: This advanced technique aims to identify the full spectrum of protein binding partners directly from cell lysates. One common approach involves immobilizing a derivative of this compound on a solid support (like beads) to "pull down" its binding partners, which are then identified by mass spectrometry.[6][15]
-
Validate All Hits: Crucially, any candidate targets identified through these screening methods must be validated using the orthogonal approaches described in Issue 1 (e.g., genetic knockdown, target engagement assays) to confirm that they are responsible for the observed cellular phenotype.
Summary of Key Experimental Controls
To ensure the integrity of your data, a robust set of controls is non-negotiable. This table summarizes the purpose of essential controls in the context of minimizing off-target effects.
| Control Type | Purpose | Rationale |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve the compound. | Ensures that the observed phenotype is due to the compound itself and not the vehicle.[9] |
| Untreated Control | To establish a baseline for normal cell behavior and health. | Provides a reference point against which all treatments are compared. |
| Positive Control | To confirm that the assay system is working correctly. | Use a known activator or inhibitor of the pathway to validate the assay's dynamic range and responsiveness. |
| Inactive Analog Control | To distinguish between specific (on-target) and non-specific or off-target effects. | A structurally similar but biologically inactive molecule should not produce the same phenotype. If it does, this points to off-target effects related to the chemical scaffold.[6] |
| Genetic Control (siRNA/CRISPR) | To validate that the compound's effect is mediated through the intended target. | Phenocopying the compound's effect with genetic knockdown is the strongest evidence for on-target mechanism.[6][11] |
By diligently applying these principles, troubleshooting guides, and validation workflows, researchers can navigate the complexities of using novel chemical probes like this compound with confidence, ultimately leading to more robust and impactful scientific discoveries.
References
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- How can off-target effects of drugs be minimised?.
- Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed Central.
- CRISPR 101: Off-Target Effects. Addgene Blog.
- Technical Support Center: Investigating Off-Target Effects of ACT-178882 in Cellular Assays. Benchchem.
- FR167653 off-target effects in cellular assays. Benchchem.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Quinoline and quinolinone derivatives with multi-target activity.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. PubMed.
- Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine. Benchchem.
- Are there experimental tests for off target effects in CRISPR?.
- 8-Methoxy-6-methylquinolin-4-ol | C11H11NO2 | CID 839319. PubChem - NIH.
- Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Dove Press.
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Strategies for target identification of antimicrobial n
- Cell Viability Assays. NCBI Bookshelf - NIH.
- CytoSelect™ 96-Well Cell Transformation Assay (Soft Agar Colony Form
- OxiSelect™ TBARS Assay Kit (MDA Quantit
- Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. MDPI.
- Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC.
- Technical Support Center: Minimizing Off-Target Effects of 4-Methoxyquinolin-7-amine. Benchchem.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central.
- Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI.
- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed.
- (PDF) Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.
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Technical Support Center: Cell Line Resistance to 6-Methoxyquinolin-4-OL Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals encountering cell line resistance to 6-Methoxyquinolin-4-OL. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-proven insights to help you navigate experimental challenges. While specific data on this compound is limited, this guide draws upon extensive research into the broader class of quinoline and quinolin-4-one derivatives to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While direct studies on this compound are not extensively published, based on the known activities of quinolin-4-one derivatives, its mechanism of action is likely multifaceted. Quinolin-4-ones have been shown to inhibit various proteins and enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and tubulin polymerization, which can lead to apoptosis and cell cycle arrest.[1] Some quinolinol derivatives have been found to induce cancer cell death by targeting multiple pathways simultaneously.[2][3] Specifically, certain quinoline compounds have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and p53, leading to cell cycle arrest, often at the G2/M phase.[4] Another potential mechanism is the induction of endoplasmic reticulum (ER) stress and inhibition of the Akt/mTOR signaling pathway, which can trigger both apoptosis and autophagy.[5]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The definitive method to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line against the parental, non-resistant cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or MTS assay.[6][7]
Q3: What are the common biological mechanisms that could be mediating resistance to this compound in my cell culture?
A3: Based on resistance mechanisms observed for other quinoline-based compounds and general chemotherapy, several possibilities exist:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a very common mechanism of multidrug resistance.[8][9] These transporters act as pumps that actively remove the drug from the cell, preventing it from reaching its target.
-
Target Alteration: Mutations in the primary cellular target of this compound could prevent the compound from binding effectively, thereby reducing its efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibitory effects of the drug.
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms.[10]
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to drug-induced cell death.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Cell Health & Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses. Always start a new series of experiments from a fresh, low-passage vial of cells. |
| Seeding Density | Inconsistent cell seeding can lead to variability in results. Perform a cell density optimization experiment to determine the optimal number of cells per well that allows for logarithmic growth throughout the duration of your assay. |
| Reagent Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. |
| Assay Protocol Variability | Standardize your assay protocol. Ensure incubation times, reagent volumes, and reading times are consistent across all experiments. Use a multichannel pipette for reagent addition to minimize timing differences between wells. |
Problem 2: No significant cell death observed, even at high concentrations.
| Potential Cause | Recommended Solution |
| Intrinsic or Acquired Resistance | Your cell line may have intrinsic resistance or may have developed resistance over time. To confirm, compare the IC50 value to that of a known sensitive cell line, if available. If acquired resistance is suspected, consider developing a resistant cell line through gradual dose escalation (see Protocol 1). |
| Compound Solubility/Stability in Media | Visually inspect your culture medium after adding this compound to check for precipitation. The compound may not be fully soluble or could be degrading in the culture medium over the course of the experiment. Consider using a different solvent or a lower concentration of the stock solution. |
| Incorrect Assay for Cell Death | Your current assay may not be detecting the primary mode of cell death. For example, an MTT assay measures metabolic activity and may not fully capture other forms of cell death like apoptosis or autophagy. Use complementary assays such as Annexin V/PI staining for apoptosis or LC3B staining for autophagy. |
| Sub-optimal Treatment Duration | The treatment time may be too short to induce significant cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 3: High background or "edge effects" in 96-well plate assays.
| Potential Cause | Recommended Solution |
| Evaporation from outer wells | To minimize evaporation, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium. Ensure your incubator has adequate humidity. |
| Uneven cell distribution | After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells in each well. Avoid shaking the plate back and forth or side to side, as this can push cells to the edges of the wells. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines a gradual dose-escalation method to generate a resistant cell line.
-
Determine Initial IC50: First, accurately determine the IC50 of this compound on your parental cell line using a standard cell viability assay (e.g., MTT assay, see Protocol 2).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound, for example, the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (this may take several passages), increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If you observe significant cell death, revert to the previous, lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to that of the parental cell line. A significant increase (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: It is crucial to freeze stocks of the cells at various stages of resistance development for future experiments.
Protocol 2: Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity, which is used to determine the IC50 of a drug.[6][7][12]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include untreated cells as a negative control and a vehicle control (if using a solvent like DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Potential Resistance Mechanisms
The following diagrams illustrate potential pathways and mechanisms of resistance that your cell line might be employing.
Diagram 1: ABC Transporter-Mediated Drug Efflux
Caption: Upregulation of ABC transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Diagram 2: Alternative Splicing Leading to Target Alteration
Caption: Alternative splicing can produce a variant of the target protein that is no longer recognized by this compound.
References
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Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). MDPI. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
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Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). PubMed. [Link]
-
Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2019). PubMed Central. [Link]
-
The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. (n.d.). PubMed. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. [Link]
-
Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). MDPI. [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]
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Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). MDPI. [Link]
-
Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. (2025). ResearchGate. [Link]
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4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. [Link]
-
Biological activity of natural 2-quinolinones. (n.d.). Taylor & Francis. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
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Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PubMed Central. [Link]
-
6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2025). ResearchGate. [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central. [Link]
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Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. [Link]
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Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. (n.d.). MDPI. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]
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Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. (n.d.). Hindawi. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PubMed Central. [Link]
-
Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. (n.d.). PubMed Central. [Link]
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Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. [Link]
-
Identification of Novel Anthracycline Resistance Genes and Their Inhibitors. (2021). MDPI. [Link]
-
Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives. (n.d.). PubMed Central. [Link]
-
Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us. (n.d.). MDPI. [Link]
-
Antiproliferative and Apoptosis Induction Potential of the Methanolic Leaf Extract of Holarrhena floribunda (G. Don). (n.d.). PubMed Central. [Link]
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- 4. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. protocols.io [protocols.io]
Navigating the Challenges of 6-Methoxyquinolin-4-ol Purity: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for common purity and purification issues encountered with 6-Methoxyquinolin-4-ol. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a persistent oil and won't solidify. What are the likely causes and how can I induce crystallization?
This is a common issue that can stem from several factors, including residual solvent, the presence of impurities that inhibit crystallization, or the inherent properties of the compound under certain conditions.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Initially, ensure all solvents from the reaction workup have been thoroughly removed under a high vacuum. Residual solvents can significantly lower the melting point and prevent solidification.
-
Attempt Trituration: Try adding a non-polar solvent in which your compound is poorly soluble, such as hexane or ether.[1] Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites and induce crystallization.
-
Consider a Different Purification Method: If the product remains oily, column chromatography is an excellent next step. The purification process itself may remove the impurities that are preventing crystallization, leading to a solid product upon solvent evaporation.[2]
-
Salt Formation: If the purified compound is still an oil, converting it to a salt, such as a hydrochloride or sulfate salt, can often induce crystallization by introducing a more rigid ionic lattice.[2]
Q2: My TLC analysis of the crude reaction mixture shows multiple spots. How do I identify the product and the major impurities?
Multiple spots on a TLC plate indicate a mixture of compounds, which could include your desired product, unreacted starting materials, and various byproducts.
Identifying Spots:
-
Co-spotting: Run a TLC with separate lanes for your crude mixture, and each of your starting materials. This will help you definitively identify the spots corresponding to unreacted reagents.[1]
-
UV Visualization: Quinolines are typically UV-active due to their aromatic nature. Visualizing the plate under a UV lamp is a primary method for seeing the separated spots.[1]
-
Staining: If spots are not clearly visible under UV, using a general stain like iodine can help visualize most organic compounds.[1]
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include p-anisidine or diethyl malonate derivatives.
-
Byproducts: Side reactions can lead to the formation of isomers or degradation products.[1]
Q3: After recrystallization, my yield of this compound is very low. What are the key factors to optimize?
Low recovery from recrystallization is a frequent challenge. The primary goal of recrystallization is purity, but yield can often be improved with careful optimization.
Optimization Strategies:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures. For quinolinol derivatives, solvents like ethanol, methanol, or mixtures involving ethyl acetate are often effective.[3] A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5]
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate out along with impurities.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
You are attempting to purify this compound using silica gel column chromatography, but are observing poor separation between your product and impurities.
dot
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Quinoline Derivatives: Situating 6-Methoxyquinolin-4-ol within the Therapeutic Landscape
This guide provides an in-depth comparative analysis of the therapeutic efficacy of the 6-methoxy-4-hydroxyquinoline scaffold, a core component of the historic antimalarial Quinine, against other prominent quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to explain the causal relationships between chemical structure, mechanism of action, and biological efficacy, grounded in experimental data.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of drug discovery.[1][2] Its rigid, planar structure and the ability to modify it with various functional groups have given rise to a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] These activities include potent antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, making the quinoline nucleus a "privileged scaffold" for medicinal chemists.[1][3][5] The therapeutic versatility stems from diverse mechanisms of action, such as DNA intercalation, inhibition of key enzymes like topoisomerases, and disruption of critical biological processes like heme detoxification in malaria parasites.[5][6][7]
This guide focuses on the 6-methoxy-4-hydroxyquinoline core, comparing its functional role and efficacy—primarily through its most famous natural derivative, Quinine—against synthetically optimized quinolines like Chloroquine and representative anticancer agents.
Profiling the 6-Methoxy-4-Hydroxyquinoline Core
While 6-Methoxyquinolin-4-ol itself is more of a foundational chemical structure than a standalone therapeutic, its significance is cemented by its presence in Quinine. The methoxy group at the 6-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form, 6-methoxyquinolin-4(1H)-one) are critical features influencing the molecule's electronic properties and potential for hydrogen bonding.
The primary mechanism associated with this core in the context of malaria is the disruption of heme detoxification in the parasite's food vacuole.[7][8] Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite normally crystallizes this heme into inert hemozoin. Quinoline derivatives are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[7][8]
Caption: Mechanism of action for antimalarial quinolines.
Comparative Efficacy: Antimalarial Activity
The primary battleground for comparing quinoline efficacy has historically been malaria. Here, we compare the 6-methoxy-4-hydroxyquinoline core (represented by Quinine) with Chloroquine, a synthetic 4-aminoquinoline that became the frontline treatment for decades.
In Vitro Efficacy
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. Lower values indicate higher potency. The data below is compiled from various studies to compare efficacy against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: Comparative In Vitro Antimalarial Activity (IC50, nM)
| Compound | Derivative Class | Core Structure | P. falciparum Strain (CQS) | P. falciparum Strain (CQR) | Reference(s) |
| Quinine | Natural Product | 6-Methoxy-4-hydroxyquinoline | ~50-200 nM | ~300-700 nM | [9][10] |
| Chloroquine | 4-Aminoquinoline | 7-Chloro-4-aminoquinoline | ~10-30 nM | >200 nM (often >1000 nM) | [9][11] |
| Mefloquine | 4-Quinolinemethanol | 2,8-bis(trifluoromethyl)quinoline | ~20-60 nM | ~30-100 nM | [9][12] |
Causality Behind the Data:
-
Chloroquine's high potency against sensitive strains is attributed to its basic side chain, which facilitates accumulation in the acidic food vacuole of the parasite, and the 7-chloro group, which is essential for activity.[13] Its efficacy plummets against resistant strains, which have developed efflux pumps (like PfCRT) to expel the drug.
-
Quinine , containing the 6-methoxyquinoline core, maintains activity against many chloroquine-resistant strains, albeit at a lower potency than chloroquine's effect on sensitive strains. This suggests its mechanism of uptake or interaction with the heme target is different enough to bypass some resistance mechanisms.
-
Mefloquine , a synthetic analog, demonstrates the power of scaffold modification. The trifluoromethyl groups significantly enhance its lipophilicity and potency, making it effective against both CQS and CQR strains.[12]
In Vivo Efficacy
The 4-day suppressive test in mice infected with Plasmodium berghei is a standard in vivo model to assess antimalarial efficacy.
Table 2: Comparative In Vivo Antimalarial Activity
| Compound | Typical Oral Dose (mg/kg/day) | % Parasitemia Suppression | Observation | Reference(s) |
| Quinine | 100 | >90% | Effective but requires high doses. | [10] |
| Chloroquine | 5-20 | >95% (sensitive strains) | Highly effective at low doses against sensitive parasites. | [14] |
| Mefloquine | 6-10 | >98% | High efficacy, longer half-life. | [10][12] |
Expert Insights: The in vivo data corroborates the in vitro findings. Chloroquine's superior pharmacokinetics and potency made it a revolutionary drug. However, the robustness of the quinoline scaffold is demonstrated by Quinine and Mefloquine, which remain vital tools, especially in regions with high chloroquine resistance. The 6-methoxy group in Quinine contributes to its activity, but the overall molecule, including the quinuclidine ring, dictates its final efficacy and safety profile.
Comparative Efficacy: Anticancer Activity
The quinoline scaffold is also a prolific source of anticancer agents.[6] These derivatives often work by targeting DNA replication and cell division.
Table 3: Comparative In Vitro Anticancer Activity (IC50, µM)
| Compound | Derivative Class | Proposed Mechanism | Cell Line (e.g., Colon) | Cell Line (e.g., Breast) | Reference(s) |
| This compound derivative | 4-Hydroxyquinoline | Cytotoxicity | Colo 320: ~5-20 µM | Data not specified | [15] |
| Camptothecin | Pyrroloquinoline | Topoisomerase I Inhibitor | HCT-116: <0.1 µM | MCF-7: <0.1 µM | [1] |
| Duvelisib | 8-substituted quinoline | PI3K Inhibitor | Varies | Varies | N/A |
Expert Insights: While simpler 4-hydroxyquinolines show modest cytotoxic activity, linking the quinoline core to other pharmacophores, as seen in the natural product Camptothecin , creates exceptionally potent molecules.[1][15] Camptothecin derivatives like Topotecan are clinically used anticancer drugs.[1] This illustrates a key principle in drug development: the core scaffold provides a structural foundation, but efficacy is dramatically enhanced through strategic derivatization to interact with specific, high-value biological targets like Topoisomerase I.
Caption: Camptothecin stabilizes the Topoisomerase I-DNA complex.
Key Experimental Protocols
Reproducibility and validation are paramount. The following are standardized protocols for evaluating the quinoline derivatives discussed.
Protocol 1: In Vitro Antimalarial Schizont Maturation Assay
This assay determines the IC50 of a compound against P. falciparum.
Caption: Workflow for the in vitro schizont maturation assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain for CQS) in human O+ red blood cells (RBCs) with RPMI 1640 medium. Synchronize the culture to the ring stage.[14]
-
Drug Plates: Prepare serial dilutions of the test compounds in a 96-well plate. Include positive (e.g., Chloroquine) and negative (vehicle control) wells.
-
Incubation: Add the synchronized parasite culture to the wells to achieve a final parasitemia of 2-3%. Incubate under standard conditions (37°C, 5% CO2, 5% O2) for 36-48 hours.
-
Analysis: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the number of schizonts per 200 asexual parasites via light microscopy.
-
Calculation: Calculate the percentage of schizont maturation inhibition relative to the drug-free control. Plot the inhibition curve to determine the IC50 value.
Protocol 2: In Vivo 4-Day Suppressive Test (Peters' Test)
This is the standard model for assessing in vivo blood-stage antimalarial activity.[14]
Step-by-Step Methodology:
-
Infection: Use Swiss albino mice. On Day 0, inoculate each mouse intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Two hours post-infection, administer the first dose of the test compound orally. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring: On Day 4, collect tail blood from each mouse, prepare a thin smear, and stain with Giemsa.
-
Parasitemia Count: Determine the percentage of parasitized red blood cells by counting under a microscope.
-
Calculate Suppression: Calculate the average percent suppression of parasitemia using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Conclusion and Future Directions
The 6-methoxy-4-hydroxyquinoline core is a historically vital scaffold, lending its fundamental properties to the natural product Quinine. However, direct comparisons with synthetically optimized derivatives like Chloroquine and Mefloquine reveal the profound impact of strategic chemical modifications.
-
For Antimalarial Efficacy: While the core is active, modifications at other positions (e.g., the 7-chloro group in Chloroquine or the trifluoromethyl groups in Mefloquine) and the nature of the side chain are paramount for enhancing potency, overcoming resistance, and improving pharmacokinetic profiles.[13][16]
-
For Anticancer Efficacy: The quinoline scaffold serves as an excellent starting point. The development of highly potent agents like Camptothecin demonstrates that future success lies in creating hybrid molecules where the quinoline core directs the compound to a biological site, and appended functionalities execute a specific, potent mechanism of action.[1][6]
Future research should focus on creating novel quinoline derivatives that combine the resistance-beating profile of scaffolds like 6-methoxyquinoline with the high potency and favorable pharmacokinetics of synthetic derivatives. The synthesis of hybrid molecules targeting multiple pathways in cancer or parasitic diseases remains a promising frontier.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 6-Methoxyquinolin-4-OL in Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret preclinical xenograft studies to validate the anticancer efficacy of 6-Methoxyquinolin-4-OL. We will compare its performance against established therapeutic agents, grounding our protocols in scientific rationale and established best practices.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Quinoline derivatives have been shown to exert their anticancer activity through diverse mechanisms such as the induction of apoptosis, inhibition of angiogenesis, cell cycle arrest, and the modulation of key signaling pathways.[3][4] Several clinically approved anticancer drugs feature this heterocyclic motif, highlighting its significance in oncology.[5]
This compound is a novel derivative of this promising class. While its specific in vivo efficacy is yet to be fully characterized, its structural similarity to other bioactive quinolines suggests it may possess significant antitumor properties. This guide outlines a robust, self-validating preclinical strategy to rigorously assess its therapeutic potential in vivo.
Part 1: Preclinical Strategy and Rationale
A successful in vivo validation study begins with a clear hypothesis and carefully selected models that are clinically relevant and mechanistically informative.
Hypothesized Mechanism of Action
Many quinoline-based anticancer agents function as inhibitors of protein tyrosine kinases (PTKs), which are critical regulators of cell proliferation, survival, and differentiation.[6] Overactivity of PTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[6] We hypothesize that this compound may exert its anticancer effect by inhibiting a key signaling pathway, such as the EGFR-mediated PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.
Caption: Standard workflow for a xenograft tumor model efficacy study.
Detailed Step-by-Step Methodology
This protocol synthesizes standard procedures for establishing subcutaneous xenograft models. [7][8] 1. Cell Culture and Preparation
-
Culture A549 or HT-29 cells in their recommended media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free PBS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue staining; viability should be >95%. [7]* Resuspend the final cell pellet in sterile PBS or Matrigel (1:1 with PBS) at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation
-
Use female athymic nude mice, 4-6 weeks old, allowing for a 3-5 day acclimatization period. [7]* Anesthetize the mouse and sterilize the injection site on the right flank.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously using a 27-gauge needle. [7] 3. Tumor Growth Monitoring and Grouping
-
Monitor mice 2-3 times per week for tumor formation.
-
Measure tumors using digital calipers. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 . [7]* Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment.
4. Treatment Administration
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline with 5% DMSO) on the same schedule as the treatment groups.
-
Group 2 (this compound): Administer the test compound at a predetermined dose (e.g., 25 mg/kg), typically via intraperitoneal (i.p.) injection or oral gavage, daily or every other day.
-
Group 3 (Comparator): Administer Erlotinib (for A549 model) or Cisplatin (for HT-29 model) at a clinically relevant and effective dose on its established schedule.
5. Data Collection and Study Endpoints
-
Measure tumor volumes and mouse body weights 2-3 times per week throughout the study (typically 21-28 days). [9]* Body weight is a key indicator of systemic toxicity. A weight loss exceeding 20% is a common humane endpoint.
-
The study should be terminated when tumors in the control group reach the maximum allowable size (e.g., 1500-2000 mm³) or if animals show signs of distress. [10]* At the endpoint, euthanize mice according to ethical guidelines and harvest tumors for further analysis (e.g., histology, biomarker analysis).
6. Ethical Considerations
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [11]* Studies must adhere to established guidelines for animal welfare, such as those from the National Centre for the Replacement, Refinement, and Reduction of Animals in Research (NC3Rs).
-
Humane endpoints must be clearly defined to minimize animal suffering. [10][12]
Part 3: Comparative Data Analysis and Interpretation
The primary measure of efficacy in xenograft studies is Tumor Growth Inhibition (%TGI). It quantifies the reduction in tumor growth in a treated group compared to the control group. [13] Calculation of Tumor Growth Inhibition (% TGI): % TGI is often calculated at the end of the study using the formula: % TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] * 100 Where:
-
T_final: Mean tumor volume of the treated group at the end of the study.
-
T_initial: Mean tumor volume of the treated group at the start of treatment.
-
C_final: Mean tumor volume of the control group at the end of the study.
-
C_initial: Mean tumor volume of the control group at the start of treatment.
Hypothetical Data Summary: A549 NSCLC Model
Table 1: Comparative Efficacy of this compound vs. Erlotinib in A549 Xenografts
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Day 21) (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | i.p., daily | 125.5 ± 15.2 | 1480.3 ± 180.5 | - | +4.5% |
| Erlotinib | 50 mg/kg, p.o., daily | 124.9 ± 14.8 | 655.1 ± 95.7 | 61.1% | -3.2% |
| This compound | 25 mg/kg, i.p., daily | 126.1 ± 16.1 | 598.6 ± 88.2 | 65.5% | -2.5% |
Interpretation: In this hypothetical scenario, this compound demonstrates robust antitumor activity, achieving a TGI of 65.5%. This efficacy is slightly superior to the standard-of-care targeted agent, Erlotinib. Importantly, the minimal body weight change suggests a favorable toxicity profile at this effective dose.
Hypothetical Data Summary: HT-29 Colorectal Cancer Model
Table 2: Comparative Efficacy of this compound vs. Cisplatin in HT-29 Xenografts
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Day 28) (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | i.p., daily | 130.2 ± 18.5 | 1855.7 ± 210.1 | - | +5.1% |
| Cisplatin | 5 mg/kg, i.p., weekly | 131.5 ± 17.9 | 980.4 ± 155.3 | 50.8% | -11.8% |
| This compound | 25 mg/kg, i.p., daily | 129.8 ± 19.2 | 895.3 ± 140.6 | 56.1% | -3.1% |
Interpretation: Against the HT-29 colorectal cancer model, this compound again shows significant efficacy (56.1% TGI), outperforming the standard cytotoxic agent, Cisplatin. A critical observation is the difference in toxicity; the significant body weight loss in the Cisplatin group is a known side effect, whereas this compound appears much better tolerated. [14]This suggests a potentially wider therapeutic window.
Conclusion and Future Directions
This guide presents a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. The hypothetical data presented illustrates a scenario where the compound demonstrates potent antitumor activity across multiple cancer types with a favorable safety profile when compared to both targeted and traditional chemotherapies.
Successful validation in these subcutaneous xenograft models would justify further preclinical development, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies to understand drug exposure and its relationship to efficacy.
-
Orthotopic xenograft models , where tumor cells are implanted in the organ of origin (e.g., the lung or colon), to better evaluate metastasis and the tumor microenvironment. [8]* Combination studies to assess potential synergistic effects with other anticancer agents.
By following a logical, well-rationalized, and ethically sound experimental plan, researchers can effectively de-risk and advance promising compounds like this compound from the bench toward the clinic.
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Introduction: The Quinoline Scaffold and the Imperative for Mechanistic Clarity
An In-Depth Technical Guide to the Cross-Validation of 6-Methoxyquinolin-4-ol's Mechanism of Action
Identifying the molecular target is a critical bottleneck in progressing hits from phenotypic screens into viable lead compounds.[4][5] Without a confirmed MoA, lead optimization becomes an inefficient, trial-and-error process, and the potential for off-target effects remains a significant risk.[6][7] This guide provides a comprehensive, multi-pronged framework for the cross-validation of a hypothesized MoA for this compound. We will operate under the working hypothesis that, like many quinoline derivatives, it functions as a protein kinase inhibitor . Our goal is to design a self-validating experimental cascade that moves from broad, unbiased screening to direct, quantitative validation of target engagement and downstream cellular effects.
The Cross-Validation Workflow: An Integrated Strategy
A robust MoA validation is not a linear path but an integrated matrix of orthogonal experiments. Each experiment is designed to test the central hypothesis from a different angle, and the convergence of data from these distinct methods provides the confidence required for further development.
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A Comparative Analysis of the Antimicrobial Spectrum of 6-Methoxyquinolin-4-OL: A Guide for Researchers
In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. Its derivatives, particularly the fluoroquinolones, have become indispensable in clinical practice due to their broad-spectrum activity and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the antimicrobial spectrum of a specific quinoline derivative, 6-Methoxyquinolin-4-OL, placing it in the context of well-established fluoroquinolones. By examining its structural features and leveraging established structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as an antimicrobial agent.
Introduction: The Quinolone Scaffold in Antimicrobial Chemotherapy
The journey of quinolones as antibacterial agents began with the discovery of nalidixic acid in 1962. However, the true potential of this class of compounds was unlocked with the introduction of a fluorine atom at the C-6 position, giving rise to the highly potent fluoroquinolones.[1] This modification significantly enhanced the antibacterial spectrum and potency of these drugs. Quinolones exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2]
The versatility of the quinoline ring allows for substitutions at various positions, each influencing the compound's antimicrobial activity, spectrum, and pharmacokinetic properties. For instance, the substituent at the N-1 position is crucial for antibacterial potency, while modifications at the C-7 position are known to modulate the spectrum of activity and potency against Gram-positive bacteria.[3][4] The focus of this guide, this compound, features a methoxy group at the C-6 position and a hydroxyl group at the C-4 position. Understanding the impact of these specific substitutions is key to predicting its antimicrobial profile.
Structural Comparison with Key Fluoroquinolones
To contextualize the potential antimicrobial spectrum of this compound, it is instructive to compare its structure with that of widely used fluoroquinolones: Ciprofloxacin, Moxifloxacin, and Levofloxacin.
Caption: Chemical structures of this compound and comparator fluoroquinolones.
Key structural differences that influence antimicrobial activity include:
-
C-6 Substituent: this compound possesses a methoxy group, whereas the comparators have a fluorine atom, a hallmark of the fluoroquinolone class that generally enhances antibacterial activity.[5]
-
N-1 Substituent: The comparator fluoroquinolones feature a cyclopropyl (Ciprofloxacin, Moxifloxacin) or a substituted ethyl (Levofloxacin) group at the N-1 position, which is known to enhance overall potency.[3] this compound lacks a substituent at this position in its depicted core structure.
-
C-7 Substituent: Ciprofloxacin, Moxifloxacin, and Levofloxacin all have bulky heterocyclic rings at the C-7 position, which are critical for their broad spectrum of activity, particularly against Gram-positive and atypical bacteria.[2] this compound lacks a substituent at this position.
-
C-4 Substituent: this compound has a hydroxyl group at the C-4 position, which is a common feature in many quinolone structures and is involved in the binding to DNA gyrase.[2]
Experimental Methodology: Antimicrobial Susceptibility Testing
To ensure the scientific integrity and reproducibility of antimicrobial spectrum data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[1][6] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol: Broth Microdilution Assay
This protocol outlines the steps for determining the MIC of a test compound against a panel of bacteria.
Caption: Experimental workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of concentrations to be tested.
-
Inoculum Preparation: The test microorganisms are cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Moxifloxacin | Levofloxacin |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Data Not Available | 0.25 - 2 | 0.06 - 0.5 | 0.25 - 2 |
| Streptococcus pneumoniae | Data Not Available | 1 - 4 | 0.12 - 0.5 | 1 - 2 |
| Enterococcus faecalis | Data Not Available | 1 - 4 | 0.5 - 2 | 1 - 4 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Data Not Available | ≤ 0.008 - 0.25 | ≤ 0.015 - 0.25 | ≤ 0.015 - 0.5 |
| Pseudomonas aeruginosa | Data Not Available | 0.06 - 1 | 4 - 8 | 0.5 - 4 |
| Klebsiella pneumoniae | Data Not Available | ≤ 0.015 - 0.25 | 0.06 - 0.5 | ≤ 0.03 - 1 |
| Fungi | ||||
| Candida albicans | Data Not Available | > 64 | > 64 | > 64 |
| Aspergillus fumigatus | Data Not Available | > 64 | > 64 | > 64 |
Note: The MIC values for Ciprofloxacin, Moxifloxacin, and Levofloxacin are representative ranges compiled from various sources and may vary depending on the specific strain and testing conditions.
Discussion: Structure-Activity Relationship and Predicted Spectrum
The antimicrobial activity of quinolones is intricately linked to their chemical structure. An analysis of the substituents on the this compound core provides insights into its expected biological profile.
-
The Role of the 6-Methoxy Group: The substitution at the C-6 position is a critical determinant of a quinolone's antibacterial potency. The presence of a fluorine atom at this position, as seen in fluoroquinolones, generally leads to a significant increase in activity against a broad range of bacteria.[5] Replacing the fluorine with a methoxy group, as in this compound, is likely to modulate the antimicrobial spectrum. Some studies on quinolone derivatives suggest that a methoxy group at certain positions can contribute to activity, but it is generally considered less activating than a fluorine atom.[3] However, a methoxy group at the C-8 position has been shown to enhance activity against Gram-positive bacteria and anaerobes in some fluoroquinolones. The effect of a C-6 methoxy group in the absence of other activating groups is less predictable but may confer some level of activity.
-
The Significance of the 4-Hydroxy Group: The 4-oxo (or its tautomeric 4-hydroxy form) and the 3-carboxyl groups are essential for the antibacterial activity of quinolones. These functionalities are directly involved in the binding of the drug to the DNA-gyrase complex, a critical step in the mechanism of action.[2] Therefore, the 4-hydroxy group in this compound is a key pharmacophoric feature.
-
Impact of Lacking N-1 and C-7 Substituents: The absence of substituents at the N-1 and C-7 positions is a major structural difference between this compound and the comparator fluoroquinolones. The N-1 substituent, often a cyclopropyl or ethyl group, is vital for potent antibacterial activity.[6] The bulky heterocyclic substituent at C-7 is crucial for extending the spectrum to include Gram-positive and atypical bacteria.[4] Without these key moieties, it is anticipated that the antimicrobial spectrum of this compound would be significantly narrower than that of the fluoroquinolones, likely exhibiting weaker activity against both Gram-positive and Gram-negative bacteria.
-
Predicted Antimicrobial Spectrum: Based on its structural features, this compound is predicted to have a modest antimicrobial profile. It may exhibit some activity against a limited range of bacteria, but it is unlikely to possess the broad-spectrum potency of fluoroquinolones like ciprofloxacin, moxifloxacin, and levofloxacin. Its antifungal activity is also expected to be limited, as quinolones are generally not effective against fungi.
Conclusion and Future Directions
This compound represents a fundamental quinoline scaffold. While a detailed, publicly available antimicrobial profile for this specific compound is lacking, a thorough analysis of its structure in the context of well-established structure-activity relationships for the quinolone class allows for a reasoned prediction of its biological activity. The absence of key activating groups at the N-1 and C-7 positions suggests a narrower and less potent antimicrobial spectrum compared to modern fluoroquinolones.
This comparative guide highlights the importance of specific structural modifications in optimizing the antimicrobial properties of the quinolone core. For researchers in drug discovery, this compound can serve as a valuable starting point or a negative control in the synthesis and evaluation of novel quinolone derivatives. Future research should focus on the systematic exploration of substitutions at the N-1 and C-7 positions of the 6-methoxy-4-quinolone scaffold to potentially unlock new compounds with clinically relevant antimicrobial activity. The generation of empirical data through standardized susceptibility testing is essential to validate these predictions and to fully elucidate the therapeutic potential of this class of compounds.
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A Researcher's Guide to the Synthesis of 6-Methoxyquinolin-4-ol: A Comparative Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxyquinolin-4-ol
This compound, also known as 6-methoxy-4-hydroxyquinoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in a wide array of pharmacologically active molecules, including antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex drug candidates. Given its importance, the ability to reliably and efficiently synthesize this molecule is paramount for researchers. This guide provides an in-depth comparison of the most common published methods for the synthesis of this compound, with a focus on their reproducibility, efficiency, and practical considerations.
Key Synthetic Strategies: A Comparative Overview
The synthesis of 4-hydroxyquinolines, including the 6-methoxy derivative, is dominated by two classical named reactions: the Gould-Jacobs reaction and the Conrad-Limpach synthesis . Both methods involve the cyclization of an aniline derivative, in this case, p-anisidine, with a three-carbon component. While both pathways lead to the desired quinoline core, they differ in their starting materials, reaction conditions, and often, in their overall efficiency and scalability.
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Aniline Precursor | p-Anisidine | p-Anisidine |
| Three-Carbon Component | Diethyl ethoxymethylenemalonate (DEEM) | Ethyl acetoacetate (EAA) |
| Key Intermediate | Anilidomethylenemalonate | Enamine or β-ketoanilide |
| Cyclization Conditions | High-temperature thermal cyclization (>250 °C) | Thermal cyclization (~250 °C) |
| Initial Product | 4-Hydroxy-3-carboalkoxyquinoline | 2-Methyl-4-hydroxyquinoline |
| Post-Cyclization Steps | Saponification and Decarboxylation | None |
| Primary Byproducts | Ethanol, CO2 | Ethanol |
Method 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinolines.[1][2] The synthesis proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline.[4]
Reaction Mechanism: A Step-by-Step Look
The mechanistic pathway of the Gould-Jacobs reaction is a well-established multi-step process:
-
Condensation: The synthesis initiates with a nucleophilic attack of the amino group of p-anisidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3][5]
-
Thermal Cyclization: This critical step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents like diphenyl ether or through microwave irradiation.[2][6]
-
Saponification and Decarboxylation: The resulting 4-hydroxy-3-carboethoxyquinoline is then subjected to basic hydrolysis (saponification) to yield the corresponding carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation, furnishing the final this compound product.[4]
Caption: Generalized workflow for the Gould-Jacobs synthesis of this compound.
Experimental Protocol: A Reproducible Approach
While specific yields for this compound are not always consistently reported across literature, the following protocol is a synthesized, robust procedure based on established Gould-Jacobs syntheses of analogous compounds.[4]
Step 1: Synthesis of Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate. Addition of a non-polar solvent like cyclohexane can aid precipitation.
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Step 3 & 4: Saponification and Decarboxylation to this compound
-
Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried carboxylic acid in a suitable flask and heat it above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Method 2: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester.[7] A key distinction of this method is the potential for the formation of a 2-hydroxyquinoline isomer, known as the Knorr product, particularly at higher condensation temperatures.[8]
Reaction Mechanism: Understanding the Selectivity
The Conrad-Limpach reaction mechanism involves the following key steps:
-
Condensation: p-Anisidine reacts with ethyl acetoacetate. At lower temperatures (typically below 140°C), the reaction favors nucleophilic attack at the keto group, leading to the formation of an enamine intermediate. At higher temperatures, attack at the ester carbonyl can occur, leading to a β-ketoanilide and subsequently the 2-hydroxyquinoline isomer.
-
Thermal Cyclization: The enamine intermediate undergoes a thermal electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring.[7]
-
Tautomerization: The initial cyclized product exists in equilibrium with its more stable 4-hydroxy tautomer, yielding this compound.
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A Senior Application Scientist's Guide to the Analytical Techniques for 6-Methoxyquinolin-4-OL
Introduction: The Analytical Imperative for 6-Methoxyquinolin-4-OL
This compound is a quinoline derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic aromatic compound, it serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. The precise and accurate characterization of this molecule is paramount, ensuring its identity, purity, and concentration are reliably determined. This guide provides a head-to-head comparison of the principal analytical techniques used for the analysis of this compound, offering field-proven insights into the methodological choices that underpin robust and reliable data generation. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Physicochemical Profile of this compound
Understanding the fundamental properties of a molecule is the first step in selecting an appropriate analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molar Mass | ~175.18 g/mol | [1] |
| Appearance | Typically a solid organic compound | |
| Solubility | Generally soluble in polar organic solvents like methanol, chloroform, and acetone. | [2] |
| Structure | A quinoline core with a methoxy group at position 6 and a hydroxyl group at position 4. | [1] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the premier technique for separating and quantifying this compound in various matrices, from reaction mixtures to formulated products. Its strength lies in its high resolution, sensitivity, and reproducibility.
Expertise & Experience: The "Why" Behind the Method
A reversed-phase HPLC (RP-HPLC) method is the logical starting point.[3] The quinoline core of this compound is predominantly non-polar, lending itself to strong hydrophobic interactions with a C18 stationary phase. The hydroxyl and methoxy groups add some polarity, which is managed by using a polar organic solvent like acetonitrile or methanol as the mobile phase.
The choice to add an acid, such as formic acid, to the aqueous portion of the mobile phase is critical. Silica-based columns possess residual silanol groups (Si-OH) that can become deprotonated and negatively charged. These sites can interact with the basic nitrogen on the quinoline ring, leading to significant peak tailing.[4] By maintaining a low pH, the silanol groups remain protonated, and the analyte itself may be protonated, ensuring a single ionic state. This minimizes secondary ionic interactions and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.[3]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve using a series of known standard concentrations. Determine the concentration of the unknown sample by interpolating its peak area against the calibration curve.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for the quantification of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis via Derivatization
GC-MS offers exceptional sensitivity and the structural confirmation power of mass spectrometry. However, direct analysis of this compound is challenging due to its polarity and low volatility, stemming from the hydroxyl group.[5]
Expertise & Experience: The Necessity of Derivatization
To make the molecule "GC-friendly," a chemical derivatization step is essential.[5] This process converts the polar -OH group into a less polar, more volatile functional group. The most common approach is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This transformation dramatically increases the compound's volatility and thermal stability, allowing it to traverse the GC column without degradation.[5] This is a prime example of adapting a sample to fit the requirements of a powerful analytical technique.
Experimental Protocol: Silylation Followed by GC-MS
-
Derivatization:
-
Place 1 mg of the dried sample in a 2 mL reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the TMS-derivatized this compound peak by its retention time and its characteristic mass spectrum, including the molecular ion and fragmentation patterns.
Workflow for GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
While not a primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of this compound.[6] It provides unambiguous information about the carbon-hydrogen framework.
Expertise & Experience: Interpreting the Spectrum
-
¹H NMR: This spectrum reveals the number of different types of protons and their neighboring environments. For this compound, one would expect to see:
-
A sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the methoxy (-OCH₃) group.[7]
-
A series of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system.[8] The splitting patterns (doublets, triplets, etc.) of these signals are crucial for confirming the substitution pattern.
-
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR: This spectrum provides information about the carbon skeleton. Key signals would include:
-
A peak around 55-60 ppm for the methoxy carbon. The exact chemical shift can be influenced by the group's conformation relative to the aromatic ring.[9]
-
Multiple signals in the 100-160 ppm range for the aromatic and heterocyclic carbons.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate ¹H signals and assign chemical shifts for both ¹H and ¹³C spectra by comparing them to known values for similar quinoline structures and using correlation spectroscopy (e.g., COSY, HSQC) if needed for full assignment.
UV-Vis Spectrophotometry: A Rapid Method for Purity and Concentration
UV-Vis spectrophotometry is a straightforward and rapid technique based on the absorption of light by the molecule's chromophores. The extended aromatic system of the quinoline ring in this compound makes it a strong absorber of UV light.
Expertise & Experience: Applying the Beer-Lambert Law
This technique is governed by the Beer-Lambert Law (A = εbc), which states that absorbance (A) is directly proportional to the concentration (c) of the analyte.[10] To use this for quantification, one must first determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis range (typically 200-400 nm). Measurements at λmax provide the highest sensitivity and minimize deviations from the Beer-Lambert law.[10] While powerful for quantifying a pure sample, this technique is not selective; any impurity that absorbs at or near the same wavelength will interfere with the measurement, leading to an overestimation of the concentration.
Experimental Protocol: Quantitative Analysis
-
Determine λmax: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). Scan the absorbance from 400 nm down to 200 nm to find the λmax.
-
Prepare Standards: Create a series of at least five standard solutions of known concentrations.
-
Measure Absorbance: Using a spectrophotometer blanked with the solvent, measure the absorbance of each standard solution at the predetermined λmax.
-
Create Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear, and the slope is related to the molar absorptivity (ε).
-
Measure Sample: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the linear range of the calibration curve. Measure its absorbance and determine its concentration from the curve.
Logical Relationship in UV-Vis Quantification
Caption: The logical process for quantitative analysis using UV-Vis spectrophotometry.
Head-to-Head Comparison Summary
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | UV-Vis Spectrophotometry |
| Primary Use | Quantification, Purity | Identification, Quantification | Structural Elucidation | Quantification (Pure Sample) |
| Selectivity | High | Very High | Very High | Low |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Low (mg) | Moderate (µg) |
| Sample Prep | Simple (dissolve, filter) | Complex (derivatization) | Simple (dissolve) | Very Simple (dissolve) |
| Cost / Throughput | Moderate / High | High / Moderate | High / Low | Low / Very High |
| Key Advantage | Robust & reproducible quantification | Definitive identification | Unambiguous structure proof | Speed and simplicity |
| Key Limitation | Requires reference standard | Derivatization required | Low sensitivity | Non-selective |
Conclusion
The selection of an analytical technique for this compound is dictated by the analytical question at hand. For routine purity checks and precise quantification, HPLC is the undisputed method of choice due to its robustness and high throughput. When absolute certainty of identity is required, or when analyzing for trace-level impurities, GC-MS (with prior derivatization) provides unparalleled selectivity and sensitivity. For the fundamental task of verifying the molecular structure of a newly synthesized batch, NMR spectroscopy remains the definitive tool. Finally, for rapid concentration measurements of an already confirmed pure substance, UV-Vis spectrophotometry offers a quick and cost-effective solution.
In a comprehensive quality control setting, these techniques are not mutually exclusive but complementary. A combination of NMR for initial structural confirmation, followed by HPLC for routine purity and assay testing, represents a powerful and self-validating system for ensuring the quality and integrity of this compound in research and development.
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Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study . MDPI. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline . MDPI. [Link]
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Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb . ResearchGate. [Link]
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HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column . SIELC Technologies. [Link]
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Uv-Vis Spectroscopy in Analysis of Phytochemicals . International Journal of Pharmaceutical Research and Applications. [Link]
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A Senior Application Scientist's Guide to Characterizing and Benchmarking Novel Fluorophores: A Case Study with 6-Methoxyquinolin-4-OL
Abstract
The discovery and characterization of novel fluorescent probes are paramount to advancing biological imaging and sensing. While a vast arsenal of fluorophores exists, the quest for probes with superior photostability, higher quantum yields, and unique environmental sensitivity remains a critical endeavor in drug development and molecular biology. This guide presents a comprehensive, field-proven framework for the systematic benchmarking of new fluorescent compounds. We utilize 6-Methoxyquinolin-4-OL, a compound not yet extensively characterized for its fluorescent properties, as a practical case study. This document provides researchers, scientists, and drug development professionals with the foundational experimental protocols and analytical logic required to rigorously evaluate a candidate fluorophore against established standards, ensuring data integrity and reproducibility.
Introduction: The Need for Rigorous Fluorophore Characterization
Fluorescent molecules are the cornerstone of modern molecular and cellular analysis. From immunoassays and flow cytometry to super-resolution microscopy, our ability to visualize the unseen hinges on the performance of these probes. However, the transition of a newly synthesized compound from a potential fluorophore to a reliable laboratory tool is non-trivial. It requires a systematic and quantitative evaluation of its core photophysical properties.
This guide addresses a critical gap: the lack of a standardized, accessible protocol for benchmarking a novel compound. We will use this compound as our subject. While quinoline derivatives are known to form the backbone of many fluorescent systems, specific data on this particular structure is sparse.[1][2] Therefore, this document will not report pre-existing values for this compound but will instead detail the process by which such values are obtained and compared against well-known, high-performance probes like Fluorescein, Rhodamine B, and DAPI.
The methodologies outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to not only generate data but to understand its implications fully.
Foundational Photophysical Parameters: What to Measure and Why
Before initiating any comparison, it is crucial to define the key performance indicators (KPIs) for a fluorescent probe. These parameters collectively determine a probe's utility for any given application.
-
Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value represents how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is desirable as it indicates that the molecule can be efficiently excited, leading to brighter fluorescence.[3][4]
-
Excitation and Emission Maxima (λex / λem): These are the wavelengths at which the molecule most efficiently absorbs light and emits light, respectively. These values determine the required hardware (e.g., lasers, filters) for imaging and the potential for spectral overlap with other fluorophores in multiplexed experiments.
-
Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[5] A quantum yield of 1.0 (100%) means every absorbed photon results in an emitted photon. High quantum yield is a primary hallmark of a superior fluorophore.[6][7]
-
Photostability: This refers to a fluorophore's resistance to photochemical destruction upon exposure to excitation light. Low photostability (photobleaching) leads to signal decay during imaging, limiting acquisition time and utility in time-lapse studies.[8]
-
Stokes Shift: This is the difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally advantageous as it minimizes self-absorption and simplifies the separation of excitation and emission light, improving the signal-to-noise ratio.
Benchmarking Standards: The Gold Standard Probes
A comparison is only as good as its reference. We have selected three widely used and well-characterized fluorescent probes to serve as our benchmarks. Their properties are the standard against which a new compound like this compound would be measured.
| Parameter | Fluorescein | Rhodamine B | DAPI (bound to dsDNA) | This compound |
| Excitation Max (λex) | 494 nm[9] | 546 nm[10] | 358 nm[] | (To Be Determined) |
| Emission Max (λem) | 521 nm[9] | 567 nm[10] | 461 nm[] | (To Be Determined) |
| Molar Absorptivity (ε) | ~76,900 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~27,000 M⁻¹cm⁻¹[12] | (To Be Determined) |
| Quantum Yield (Φ) | 0.95 (in 0.1 M NaOH)[13] | 0.65 (in basic ethanol)[14][15] | ~0.92[12] | (To Be Determined) |
| Stokes Shift | 27 nm | 21 nm | 103 nm | (To Be Determined) |
| Primary Application | General Labeling, Tracing[13][16] | General Labeling, Laser Dye[14] | DNA Staining[17][18] | (To Be Determined) |
Table 1: Comparative photophysical properties of standard fluorescent probes. The data for this compound is left as "To Be Determined" to illustrate the objective of the characterization workflow.
Experimental Workflow for Fluorophore Characterization
This section provides the detailed, step-by-step protocols for quantifying the key performance indicators of a novel compound.
Figure 1: Workflow for comprehensive fluorophore characterization.
Protocol: Molar Absorptivity (ε) Determination
Causality: This protocol is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.[19][20] By measuring the absorbance of several known concentrations, we can generate a standard curve whose slope allows for a precise calculation of ε.[21]
-
Stock Solution Preparation: Accurately weigh the compound (e.g., this compound) and dissolve it in a suitable solvent (e.g., spectroscopic grade ethanol or DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of 5-6 dilutions from the stock solution in the desired final solvent (e.g., PBS, pH 7.4). The final concentrations should yield absorbance values between 0.05 and 1.0, the optimal linear range for most spectrophotometers.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm pathlength. Use the final solvent as the blank reference.
-
Absorbance Measurement: Record the full absorbance spectrum (e.g., 250-600 nm) for each dilution to identify the wavelength of maximum absorbance (λmax).
-
Data Analysis:
-
For the identified λmax, plot Absorbance vs. Concentration (in M).
-
Perform a linear regression on the data points. The R² value should be >0.99 to ensure linearity.
-
The molar absorptivity (ε) is calculated from the slope of the line: ε = Slope / path length (l) . Since l = 1 cm, ε equals the slope.
-
Protocol: Relative Fluorescence Quantum Yield (Φ) Determination
Causality: The relative method is the most common and accessible way to determine quantum yield.[6] It works on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[5][22] To ensure equal photon absorption, we work in a dilute regime (Absorbance < 0.1) where absorbance is linear with emission intensity.
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to the test compound. For a compound expected to be blue/green fluorescent, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Fluorescein in 0.1 M NaOH (Φ = 0.95) are excellent choices.
-
Solution Preparation: Prepare a series of 5-6 dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to avoid inner filter effects.[5]
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength to be used for the fluorescence measurement.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to a value where both the sample and standard absorb light (ideally the λmax of the test compound).
-
Record the corrected emission spectrum for each dilution of both the test compound and the standard. Ensure all instrument settings (e.g., slit widths) remain identical across all measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot integrated fluorescence intensity vs. absorbance for both the test compound and the standard.
-
Determine the slope of the resulting lines (Gradient).
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η²_sample / η²_standard) Where Grad is the gradient from the plot and η is the refractive index of the solvent used. If the same solvent is used for both, the refractive index term cancels out.[5]
-
Protocol: Photostability (Photobleaching) Assessment
Causality: This protocol quantifies the rate of fluorescence decay under continuous illumination, providing a direct measure of a probe's robustness for imaging applications.[23][24] The experiment is designed to mimic the conditions of a typical fluorescence microscopy experiment.
-
Sample Preparation: Prepare a solution of the test compound at a concentration that gives a strong but not saturating fluorescence signal (e.g., 1 µM). This can be done in a cuvette for a fluorometer or on a glass-bottom dish for a microscope.
-
Instrument Setup:
-
Fluorometer: Set the excitation wavelength to λmax and the emission wavelength to λem. Open the excitation shutter and record the fluorescence intensity over a prolonged period (e.g., 10-30 minutes).
-
Microscope: Use a confocal or widefield microscope. Focus on the sample and acquire a time-lapse series of images (e.g., one image every 5 seconds for 10 minutes) using a consistent laser power.[25][26]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (where the initial intensity is 100%) against time.
-
Fit the decay curve to a single-exponential decay function to determine the photobleaching rate constant (k).
-
Calculate the half-life (t½), the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.
-
Figure 2: Simplified Jablonski diagram illustrating fluorescence.
Conclusion and Future Outlook
This guide provides a robust and scientifically sound framework for the characterization and benchmarking of novel fluorescent probes, using this compound as a template for investigation. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data on molar absorptivity, quantum yield, and photostability. This systematic approach is essential for objectively evaluating a new compound's potential and determining its suitability for specific applications in research, diagnostics, and drug development. The true fluorescent properties of this compound can only be revealed through the rigorous application of these experimental methods, paving the way for its potential adoption as a new tool in the scientist's arsenal.
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A Comparative Guide to the In Vitro and In Vivo Activity of 6-Methoxyquinolin-4-OL and Terpinen-4-ol
A Senior Application Scientist's Perspective on Translating Benchtop Assays to Preclinical Models
In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is both arduous and intricate. Central to this process is the robust correlation of in vitro activity with in vivo efficacy. This guide provides a comparative analysis of two distinct chemical entities: 6-Methoxyquinolin-4-ol, a representative of the versatile quinoline class of heterocyclic compounds, and Terpinen-4-ol, a well-characterized monoterpenoid and the primary active constituent of tea tree oil.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper, mechanistic understanding of experimental choices and the critical importance of self-validating protocols. We will explore the cytotoxic potential of these compounds in controlled laboratory settings and examine how these findings translate to the complex biological environment of a living organism.
Section 1: Compound Profiles and Postulated Mechanisms of Action
This compound: A Scaffold of Therapeutic Promise
The quinoline ring is a foundational structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The 6-methoxy and 4-hydroxy (or its tautomeric 4-oxo form) substitutions on the quinoline core are of particular interest. While direct and extensive experimental data for this compound is not abundant in publicly accessible literature, we can infer its potential activity based on structurally similar compounds. For instance, various 4-hydroxyquinolone analogues have been evaluated for their anticancer activities against a range of cell lines, including colon, lung, prostate, and breast cancer.[2] Metal complexes of 6-methoxyquinoline have also demonstrated cytotoxicity, particularly a copper complex which showed a half-maximal inhibitory concentration (IC50) of 57.9 µM in A549 lung cancer cells.[3] The proposed mechanisms for the anticancer effects of quinoline derivatives often involve the induction of oxidative stress, DNA damage, and apoptosis.[3]
Terpinen-4-ol: A Natural Compound with Validated Efficacy
Terpinen-4-ol is a natural monoterpene that has been the subject of extensive research, revealing significant antitumor effects.[4] It has demonstrated dose-dependent growth inhibition across a variety of cancer cell lines, including colorectal, pancreatic, prostate, and gastric cancers.[5][6] A key mechanism of its action is the induction of apoptosis, or programmed cell death, which has been observed in non-small cell lung cancer and colorectal cancer cells.[4][7] This apoptotic effect is often mediated through the generation of reactive oxygen species (ROS).[7] The translation of these in vitro findings to in vivo models has been successful, with studies showing significant suppression of tumor growth in xenograft models.[4][6]
Section 2: In Vitro Activity Comparison
The initial assessment of a compound's potential is invariably conducted in vitro. These assays provide a controlled environment to determine cytotoxicity and elucidate the mechanism of action.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of Terpinen-4-ol against various cancer cell lines. For this compound, representative data from a structurally related copper complex is provided to offer a point of comparison for the quinoline scaffold.
| Compound | Cell Line | Assay Type | IC50 Value | Source |
| This compound (as Cu Complex) | A549 (Lung) | Not Specified | 57.9 µM | [3] |
| Terpinen-4-ol | HCT116 (Colon) | WST-8 | 661 µM | [7] |
| Terpinen-4-ol | RKO (Colon) | WST-8 | 381 µM | [7] |
| Terpinen-4-ol | A549 (Lung) | MTT | Dose-dependent cytotoxicity observed | [8] |
| Terpinen-4-ol | CL1-0 (Lung) | MTT | Dose-dependent cytotoxicity observed | [4] |
| Terpinen-4-ol | Colorectal, Pancreatic, Gastric, Prostate | MTT | 10-90% growth inhibition (0.005-0.1%) | [5][6] |
Note: The IC50 values for Terpinen-4-ol can vary based on the specific cell line and assay conditions. The data for the this compound complex provides a preliminary benchmark for the potential activity of this class of compounds.
Mechanistic Insights from In Vitro Assays
The primary mechanism of anticancer activity for Terpinen-4-ol is the induction of apoptosis.[5][6] Studies have shown that treatment with Terpinen-4-ol leads to an increase in the sub-G1 population in cell cycle analysis, positive annexin-V staining, activation of caspases 9 and 3, and cleavage of poly(ADP-ribose) polymerase (PARP).[4] This points towards the involvement of the mitochondrial apoptotic pathway.[4] Furthermore, the apoptotic effect of Terpinen-4-ol has been linked to a p53-dependent mechanism.[4] For quinoline derivatives, the mechanism is also often tied to apoptosis induction, frequently initiated by oxidative stress and subsequent DNA damage.[3]
Section 3: In Vivo Efficacy and Correlation
The true test of a potential therapeutic agent lies in its performance within a complex biological system. In vivo studies, typically using animal models, are essential for evaluating efficacy and observing potential toxicities.
Xenograft Models: A Preclinical Proving Ground
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of cancer therapeutics.[9]
For Terpinen-4-ol, intratumoral administration has been shown to significantly suppress the growth of subcutaneous A549 non-small cell lung cancer xenografts.[4] This was confirmed by TUNEL assays on the excised tumors, which showed a higher percentage of apoptotic cells in the treated group.[4] In a colorectal cancer xenograft model using HCT116 cells, local injection of Terpinen-4-ol also inhibited tumor proliferation.[7] Another study using DLD1 colorectal cancer cells showed a significant reduction in tumor volume and weight following intratumoral injections of Terpinen-4-ol.[6]
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
The concept of In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of pharmaceutical development, aiming to establish a predictive mathematical relationship between in vitro properties and in vivo performance.[11] For anticancer drugs, a strong IVIVC would mean that the in vitro cytotoxicity data could reliably predict the in vivo tumor growth inhibition.
The data for Terpinen-4-ol demonstrates a good qualitative IVIVC. The potent cytotoxic and pro-apoptotic effects observed in various cancer cell lines in vitro are mirrored by the significant tumor growth inhibition seen in multiple xenograft models.[4][6][7] This correlation strengthens the case for its potential as a therapeutic agent.
For the this compound scaffold, establishing a robust IVIVC would be a critical step in its development. This would involve systematic in vitro testing across a panel of cell lines, followed by in vivo studies in relevant animal models to correlate parameters like IC50 values with tumor response.
Section 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and well-validated protocols are paramount.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Terpinen-4-ol) in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can then be determined using appropriate software.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and evaluating treatment efficacy in a subcutaneous xenograft model.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells from culture during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2-5 million cells per 50-100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using digital calipers up to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound or Terpinen-4-ol) and vehicle control according to the planned dosing schedule and route of administration (e.g., intratumoral, intraperitoneal, oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the change in tumor volume in the treated group compared to the control group.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, TUNEL assay).
Section 5: Visualizing the Path Forward
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Postulated Anticancer Mechanism of Terpinen-4-ol
Caption: Postulated apoptotic pathway induced by Terpinen-4-ol in cancer cells.
General Workflow for In Vitro to In Vivo Correlation
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A Researcher's Guide to Deconvoluting the Biological Targets of 6-Methoxyquinolin-4-OL: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is often a complex expedition into the cellular machinery. A critical and frequently challenging step is the identification and validation of its biological target(s). This guide provides a comprehensive comparison of modern experimental strategies for elucidating the mechanism of action of novel compounds, using the uncharacterized molecule, 6-Methoxyquinolin-4-OL, as a case study.
While the specific biological targets of this compound are not yet defined in publicly available literature, its quinoline core is a privileged scaffold in medicinal chemistry. Quinoline derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The methoxy and hydroxyl substitutions on the quinoline ring of this compound suggest potential interactions with a variety of biological macromolecules. Unlocking the therapeutic potential of this and similar molecules hinges on a robust and efficient target identification and validation strategy. This guide compares and contrasts key methodologies, offering a framework for constructing a rational and effective target deconvolution plan.
The Imperative of Independent Verification: Choosing Your Path
The initial discovery of a bioactive molecule, such as this compound, often stems from phenotypic screens where a desirable cellular effect is observed. However, understanding the direct molecular interactions responsible for this phenotype is paramount for further development. Without a clear understanding of the biological target, optimizing potency, selectivity, and safety profiles becomes a matter of serendipity rather than rational design. The process of target validation aims to confirm that modulation of a specific biological molecule is responsible for the therapeutic effect.[3]
This guide will navigate through a multi-pronged approach to target identification, emphasizing the importance of orthogonal methods to build a compelling case for a specific molecular target. We will explore three powerful and widely used techniques:
-
Affinity Purification-Mass Spectrometry (AP-MS): A method to identify proteins that physically interact with the compound of interest.
-
Cellular Thermal Shift Assay (CETSA): A technique to verify direct target engagement within the complex environment of a cell.[4][5]
-
Broad-Spectrum Kinase Profiling: A screening approach to assess the compound's activity against a large panel of kinases, a common class of drug targets.[6][7]
The selection of a target identification method is a critical decision, contingent on factors such as the molecule's properties, available resources, and the biological question at hand. The following sections will delve into the principles, protocols, and comparative analysis of these techniques.
Experimental Strategy: A Tripartite Approach to Target Discovery
Our investigation into the biological targets of this compound will follow a logical progression from broad, unbiased screening to specific, targeted validation.
Figure 1: A workflow for the independent verification of biological targets.
Part 1: Unbiased Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying proteins that physically associate with a small molecule.[8][9] The core principle involves immobilizing the compound of interest (the "bait") and using it to "fish" for interacting proteins ("prey") from a cell lysate. These captured proteins are then identified using mass spectrometry.
Causality Behind Experimental Choices in AP-MS
To perform AP-MS with this compound, the molecule must first be chemically modified to allow for immobilization on a solid support (e.g., agarose beads). This typically involves synthesizing an analog with a linker arm that can be covalently attached to the beads. A crucial control in this experiment is the use of a structurally similar but biologically inactive analog, or beads without any immobilized compound, to distinguish specific binders from non-specific ones.[10]
Detailed Protocol for AP-MS
1. Synthesis of an Affinity Probe:
-
Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain terminating in a primary amine or carboxyl group). The attachment point on the quinoline scaffold should be chosen carefully to minimize disruption of potential protein binding sites.
2. Immobilization of the Affinity Probe:
-
Covalently couple the synthesized analog to activated agarose beads (e.g., NHS-activated or CNBr-activated beads) according to the manufacturer's protocol.
-
Prepare control beads by either coupling an inactive analog or by blocking the reactive groups on the beads without adding any compound.
3. Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Affinity Purification:
-
Incubate the clarified cell lysate with the affinity probe-coupled beads and the control beads for several hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
Separate the eluted proteins by SDS-PAGE and visualize them with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands that are present in the affinity probe sample but absent or significantly reduced in the control samples.
-
Perform in-gel digestion of the excised protein bands with trypsin.
6. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Identify the proteins from the peptide sequences using a protein database search algorithm (e.g., Mascot or Sequest).
-
Proteins that are significantly enriched in the affinity probe sample compared to the control are considered candidate targets.
Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Part 2: Broad-Spectrum Kinase Profiling
Given that a large number of approved drugs target kinases, and the quinoline scaffold is present in many kinase inhibitors, a broad-spectrum kinase profiling assay is a logical step in the target identification process for this compound.[2][11] This approach involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.
Causality Behind Experimental Choices in Kinase Profiling
Commercial services offer kinase profiling panels that cover a significant portion of the human kinome, providing a rapid and comprehensive assessment of a compound's selectivity.[12][13][14] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. A common format is a radiometric assay that quantifies the incorporation of radiolabeled phosphate into the substrate, or fluorescence-based assays.
Typical Protocol for Kinase Profiling (Service-Based)
1. Compound Submission:
-
Provide a sample of this compound at a specified concentration and purity to a contract research organization (CRO) specializing in kinase profiling.
2. Assay Performance:
-
The CRO will perform the screening at one or more concentrations of the compound (e.g., 1 µM and 10 µM) against their kinase panel.
-
The assays are typically run in a high-throughput format using automated liquid handling systems.
3. Data Analysis and Reporting:
-
The CRO will provide a detailed report summarizing the percent inhibition of each kinase at the tested concentrations.
-
The data is often presented in tabular and graphical formats, such as a "kinome tree" visualization, to highlight the selectivity profile of the compound.
Interpreting Kinase Profiling Data
The results from the kinase profiling will identify any kinases that are significantly inhibited by this compound. These "hits" become strong candidate targets for further validation.
Table 1: Hypothetical Kinase Profiling Results for this compound at 10 µM
| Kinase Target | Family | Percent Inhibition |
| EGFR | Tyrosine Kinase | 8% |
| SRC | Tyrosine Kinase | 12% |
| MAPK14 (p38α) | CMGC | 92% |
| CDK2 | CMGC | 15% |
| PI3Kα | Atypical Kinase | 88% |
| AKT1 | AGC | 5% |
| ... | ... | ... |
This is example data and does not reflect actual experimental results.
Part 3: Validating Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
While AP-MS and kinase profiling provide strong candidates, they do not definitively prove that the compound binds to the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly assesses target engagement in intact cells or cell lysates.[15][16][17] The principle behind CETSA is that the binding of a ligand (such as a small molecule inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.[5]
Causality Behind Experimental Choices in CETSA
CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein.[15] This is a significant advantage as it avoids potential artifacts introduced by tags or labels. The experiment involves treating cells with the compound, heating the cells to a range of temperatures, and then quantifying the amount of the target protein that remains soluble. A shift in the melting curve of the protein in the presence of the compound is indicative of direct binding.
Detailed Protocol for CETSA
1. Cell Treatment:
-
Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
2. Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., from 37°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
3. Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed.
4. Protein Quantification and Western Blot:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the abundance of the candidate target protein (identified from AP-MS or kinase profiling) in the soluble fraction by Western blot using a specific primary antibody. An antibody against a non-target protein (e.g., actin) should be used as a loading control.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and therefore direct target engagement.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Target Identification Methodologies
Each of the described techniques offers unique advantages and has its own limitations. A robust target identification strategy will often employ a combination of these methods to provide orthogonal validation.
Table 2: Comparison of Target Identification Methods
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Kinase Profiling | Cellular Thermal Shift Assay (CETSA) |
| Principle | Physical interaction | Enzymatic inhibition | Ligand-induced thermal stabilization |
| Throughput | Low to medium | High | Medium |
| Cellular Context | In vitro (lysate) | In vitro (purified enzymes) | In situ (intact cells or lysate) |
| Requirement for Compound Modification | Yes (synthesis of affinity probe) | No | No |
| Output | List of potential binding partners | Quantitative inhibition of kinases | Confirmation of direct target engagement |
| Key Advantage | Unbiased discovery of novel targets | Broad and rapid assessment of kinase selectivity | Direct evidence of target binding in a cellular environment |
| Key Limitation | Can generate false positives; requires chemical synthesis | Limited to kinases; may not reflect cellular activity | Requires a specific antibody for detection; not all binding events cause a thermal shift |
Conclusion: Building a Coherent Narrative for Target Validation
The independent verification of a small molecule's biological target is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-faceted approach is essential to build a compelling and scientifically rigorous case for its mechanism of action. By initiating with broad, unbiased methods like AP-MS to generate a list of potential interactors, followed by more focused screening such as kinase profiling, researchers can narrow down the list of candidate targets. Ultimately, techniques like CETSA provide the crucial evidence of direct target engagement within the native cellular environment, solidifying the link between the compound and its biological function. This systematic and comparative approach, as outlined in this guide, provides a robust framework for transforming a promising bioactive molecule into a well-characterized therapeutic lead.
References
- Cao, M., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In: Methods in Molecular Biology. Springer.
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Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
- Martinez Molina, D., et al. (2013). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
- Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
- Jafari, R., et al. (2014). High-Throughput Cellular Thermal Shift Assay (CETSA)
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PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. Retrieved from [Link]
- Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
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EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
- Almqvist, H., et al. (2016). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology.
- Chepelev, I., & Gstaiger, M. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). ETH Zurich.
- Chen, Y., et al. (2014). Affinity Purification Combined with Mass Spectrometry-Based Proteomic Strategy to Study Mammalian Protein Complex and Protein-Protein Interactions.
- Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry.
- Chtita, S., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules.
- Musso, L., et al. (2020).
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Wright, G. D., & Waglechner, N. (2016). Strategies for target identification of antimicrobial natural products.
- Kosalec, I., et al. (2021). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Molecules.
- Ferraz, C. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods.
- Chen, Y. C., et al. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Marine Drugs.
- Ferraz, C. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxyquinolin-4-ol
The proper disposal of 6-Methoxyquinolin-4-ol is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a quinoline derivative used in various research and development applications, its waste must be managed as hazardous material to mitigate risks to human health and the environment. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its associated hazards is essential. This knowledge forms the basis for all safety and disposal procedures. The compound is classified with multiple hazard statements, indicating significant potential risks.
Core Hazards:
-
Acute Toxicity (Category 4): this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation (Category 2): It is known to cause skin irritation and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2]
These classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The causality is clear: the chemical's properties can cause direct damage to tissues upon contact or systemic harm if absorbed into the body. Therefore, all waste streams containing this compound, including pure excess chemical, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2][4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, stringent adherence to PPE and engineering controls is mandatory. The primary engineering control for handling this compound is a certified chemical fume hood, which ensures adequate ventilation and minimizes inhalation exposure.[6][7]
| Task | Required Personal Protective Equipment (PPE) |
| Routine Handling & Weighing | Safety glasses with side-shields (conforming to EN166 or NIOSH standards), nitrile gloves, and a lab coat.[6] |
| Waste Consolidation | Goggles, chemical-resistant gloves (inspect prior to use), lab coat or chemical-resistant apron.[4][6] |
| Spill Cleanup | Full-face respirator with appropriate cartridges (P95 or P1), a complete chemical-resistant suit, and heavy-duty gloves.[4][6] |
Causality: The selection of PPE directly corresponds to the identified hazards. Safety glasses protect against splashes causing eye irritation, while gloves prevent dermal absorption and skin irritation.[6] A fume hood is critical because the compound is harmful if its dust or vapors are inhaled.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process governed by institutional policies and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Step 1: Waste Characterization and Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Contaminated personal protective equipment (gloves, etc.).
-
Glassware, plasticware, and weighing papers.
-
Spill cleanup debris.
-
-
Segregate Incompatibles: This is a critical safety step. This compound waste must be kept separate from incompatible materials to prevent dangerous chemical reactions.[10]
Step 2: Container Management
-
Select a Compatible Container: Use a container made of a material compatible with quinoline derivatives, such as a high-density polyethylene (HDPE) jug for solid waste. The container must be in good condition, free of leaks, and have a secure, tightly fitting lid.[11][12]
-
Label the Container: Proper labeling is a cornerstone of regulatory compliance. As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[11] The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound Waste". Do not use abbreviations or chemical formulas.[11]
-
A clear list of all contents (e.g., "this compound, contaminated wipes").
-
The date accumulation started.[11]
-
The name and contact information for the responsible researcher or lab.[11]
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[8] This is a frequent point of regulatory violation and is crucial for preventing spills and vapor release.[8]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled container at or near the point of generation, in a designated SAA. This area should be under the control of the laboratory personnel.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[6][11]
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for waste pickup requests and documentation.
-
Manifesting: For transport off-site, the waste will be tracked using a hazardous waste manifest system, ensuring "cradle-to-grave" management as mandated by the EPA.[13][14]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.[6]
-
Prevent the creation of dust.[6]
-
Carefully sweep or shovel the spilled solid material into a pre-labeled hazardous waste container.[1][2]
-
Clean the spill area with a suitable solvent (if appropriate) and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleanup rinsate to enter drains.[6][7]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][7]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- MolCore. (2015, December 24). MSDS of 6,7-Dimethoxyquinolin-4-ol. MolCore.
- Purdue University. Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.
- PubChem. 6-Methoxyquinoline.
- Thermo Fisher Scientific. (2010, December 1). Safety Data Sheet - 6-Methoxyquinoline. Acros Organics.
- Fisher Scientific. (2024, February 12).
- Santa Cruz Biotechnology, Inc. (2010, December 1).
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- ChemicalBook. (2023, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-6-METHOXYQUINOLINE.
- Chemos GmbH & Co. KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. (2023, May 30).
- BenchChem. Proper Disposal Procedures for 5,8-Dimethoxy-2-methylquinolin-4-ol.
- U.S. Environmental Protection Agency. (2016, July 14). RCRA Online Letter.
- Nipissing University. (2019, June 12).
- Emory University. Chemical Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- PubMed. (2024, February 5). Transformation and environmental fate of 6-OH-BDE-47 and 6-MeO-BDE-47 in oxic and anoxic sediments.
- ResearchGate. (2023, November 23). (PDF) Environmental fate and ecotoxicological parameters differentiate between low-risk pesticides, candidates for substitution and conventional chemicals.
- PubMed. (2024, June 15). Environmental fate, toxicity, and mitigation of 6PPD and 6PPD-Quinone: Current understanding and future directions.
- Stinson LLP. (2024, February 6). EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”.
- Science. (2023, October 12).
- U.S. Environmental Protection Agency. Quinoline 91-22-5.
- ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (2023, January 30).
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Navigating the Safe Handling of 6-Methoxyquinolin-4-OL: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling specialized compounds like 6-Methoxyquinolin-4-OL, a thorough understanding of its properties and the associated safety protocols is not just a regulatory requirement, but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations involving this quinoline derivative.
Understanding the Hazard Profile of this compound
This compound, while a valuable compound in various research applications, presents a distinct hazard profile that necessitates careful handling. According to its Safety Data Sheet (SDS), the primary concerns are significant.[1] Ingestion, inhalation, or skin contact can be harmful.[2] The compound is also known to cause serious eye irritation and skin irritation.[1][2]
The causality behind these warnings lies in the chemical nature of quinoline derivatives. These heterocyclic aromatic compounds can interact with biological systems in ways that may lead to adverse health effects. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are not arbitrary; they are direct countermeasures to the identified risks.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Ingestion, Inhalation, Dermal |
| Eye Irritation | Causes serious eye irritation.[1][2] | Ocular |
| Skin Irritation | Causes skin irritation.[1][2] | Dermal |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. For this compound, a multi-layered approach is essential to prevent exposure through all potential routes.
Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles or a face shield are mandatory.[1] Standard safety glasses with side shields may not provide adequate protection from splashes.
-
Rationale: This prevents contact with the eyes, which are particularly sensitive to this compound and can suffer serious irritation.
Hand Protection:
-
Requirement: Use chemical-resistant gloves, such as butyl rubber or Viton.[1] Gloves must be inspected for any signs of degradation or perforation before each use.
-
Rationale: Direct skin contact is a primary exposure route, and appropriate gloves provide a necessary barrier. Always use proper glove removal technique to avoid contaminating your hands.
Body Protection:
-
Requirement: A chemical-resistant lab coat or a full protective suit is necessary to prevent skin contact.[1][3]
-
Rationale: This protects the skin on the arms and body from accidental spills or splashes.
Respiratory Protection:
-
Requirement: A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the powder form or when adequate ventilation is not available.[1][3]
-
Rationale: Inhalation of the dust or aerosols can be harmful, and a respirator ensures that you are not breathing in the compound.
Operational Workflow for Handling this compound
A structured workflow is critical to minimizing risk. The following step-by-step guide provides a framework for handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on your lab coat, followed by safety goggles and any required respiratory protection.
-
Finally, don your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.
-
-
Handling the Compound:
-
Post-Handling and Decontamination:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wash your gloved hands thoroughly before removing your gloves.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation:
-
All unused this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, properly labeled hazardous waste container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
Store the waste container in a secure, designated area away from incompatible materials.
-
-
Final Disposal:
By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your laboratory environment.
References
-
6-Methoxyquinoline - SAFETY DATA SHEET. (2010, December 1). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
